2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-1-propylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-6-15-9(2)14-11-7-10(8-13)4-5-12(11)15/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNOXYFLMARBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222859 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-82-8 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile chemical structure analysis
[1][2]
Executive Summary
This technical guide provides a comprehensive structural and analytical analysis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: Analogous to 80073-14-9 [1,2-dimethyl variant]).[1][2] As a functionalized benzimidazole, this molecule represents a critical scaffold in medicinal chemistry, sharing significant structural homology with Angiotensin II receptor antagonists (Sartans) such as Telmisartan.
The core challenge in working with this compound is not its synthesis, but its structural validation . The alkylation of the benzimidazole core is prone to regiochemical ambiguity, producing both 1,5- and 1,6-isomers. This guide details the self-validating spectroscopic protocols required to definitively distinguish the target 1,5-carbonitrile from its 1,6-isomer, ensuring data integrity for downstream drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The molecule consists of a fused benzene and imidazole ring (benzimidazole), substituted with a methyl group at the C2 position, a propyl chain at the N1 position, and a nitrile (cyano) group at the C5 position.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Methyl-1-propyl-1H-1,3-benzodiazole-5-carbonitrile |
| Common Synonyms | 1-Propyl-2-methyl-5-cyanobenzimidazole; 5-Cyano-2-methyl-1-propylbenzimidazole |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.26 g/mol |
| SMILES | CCCn1c(C)nc2cc(C#N)ccc12 |
Predicted Physicochemical Properties[1]
-
LogP (Octanol/Water): ~2.3 – 2.6 (Lipophilic due to the propyl chain and aromatic core).
-
pKa (Conjugate Acid): ~5.5 – 6.0 (The N3 nitrogen is basic; the electron-withdrawing cyano group lowers the pKa relative to unsubstituted benzimidazole).
-
Solubility: Low in water; high in polar organic solvents (DMSO, Methanol, Acetonitrile) and chlorinated solvents (DCM).
Synthesis & Regiochemical Challenges
The synthesis of N-alkylated benzimidazoles typically proceeds via the alkylation of a parent benzimidazole. This step is the primary source of structural heterogeneity.
The Tautomerism Problem
The precursor, 2-methyl-1H-benzimidazole-5-carbonitrile , exists in tautomeric equilibrium.[1][2] The hydrogen atom oscillates between N1 and N3. Consequently, the substituent at position 5 is chemically equivalent to position 6 in the unsubstituted state.
When an alkylating agent (e.g., 1-bromopropane) is introduced under basic conditions (
-
1,5-isomer (Target): Alkylation at the nitrogen para to the cyano group (if viewing the tautomer where CN is at 5).
-
1,6-isomer (Impurity): Alkylation at the nitrogen meta to the cyano group.
Note: Steric hindrance and electronic effects of the cyano group (electron-withdrawing) slightly favor the 1,5-isomer, but the 1,6-isomer is an unavoidable byproduct that must be separated and identified.
Synthesis Pathway Diagram
Figure 1: Divergent alkylation pathway of the benzimidazole precursor yielding regioisomers.
Spectroscopic Characterization (Self-Validating Protocols)
To ensure scientific integrity, researchers must not rely solely on Mass Spectrometry (which cannot distinguish these regioisomers). Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), is the mandatory validation step.
1H NMR Analysis (400 MHz, DMSO-d6)
The proton spectrum will display three distinct regions:
-
Aliphatic Propyl Chain:
-
~0.90 ppm (t, 3H,
): Terminal methyl. -
~1.75 ppm (sext, 2H,
): Central methylene. -
~4.15 ppm (t, 2H,
): Deshielded methylene attached to N1.
-
~0.90 ppm (t, 3H,
-
C2-Methyl Group:
- ~2.60 ppm (s, 3H): Singlet, characteristic of 2-methylbenzimidazoles.
-
Aromatic Region (Critical for Isomer ID):
-
The pattern of the three aromatic protons (H4, H6, H7) dictates the substitution pattern.
-
The "NOE Lock" Protocol
This is the definitive test to distinguish the 1,5-isomer from the 1,6-isomer.
-
Logic: The N1-propyl group is spatially close to the proton at position 7 (H7).
-
Experiment: Irradiate the
signal (~4.15 ppm) and observe the NOE enhancement in the aromatic region.
| Isomer | H7 Environment | H7 Multiplicity | NOE Result (Irradiate N-CH2) |
| 1,5-Isomer (Target) | H7 is adjacent to H6.[1][2] | Doublet (d) ( | Enhancement of a doublet at ~7.6-7.8 ppm. |
| 1,6-Isomer (Impurity) | H7 is isolated (C6 has CN). | Singlet (s) (or weak meta doublet) | Enhancement of a singlet at ~7.9-8.1 ppm. |
Causality: In the 1,5-isomer, the cyano group is at C5. Therefore, C6 has a proton (H6) and C7 has a proton (H7). H6 and H7 are ortho to each other, creating a doublet. In the 1,6-isomer, the cyano group is at C6, replacing H6. Thus, H7 has no ortho neighbor, appearing as a singlet.
Mass Spectrometry (ESI-MS)[1][2]
-
Parent Ion:
m/z. -
Fragmentation Pattern:
-
Loss of propyl chain (
): m/z ~157.[2] -
Loss of HCN (characteristic of nitriles): m/z ~173 (from parent) or ~130 (from de-propylated core).
-
Isomer Differentiation Workflow
Figure 2: The "NOE Lock" decision tree for definitive structural assignment.
Analytical Methodologies
For quality control and purity analysis, High-Performance Liquid Chromatography (HPLC) is required to separate the regioisomers.
HPLC Method Parameters
The 1,5- and 1,6-isomers have slightly different dipole moments and solvophobic interactions, allowing for baseline separation on C18 columns.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic Modifier).
-
Gradient:
-
Detection: UV at 254 nm (Aromatic core) and 220 nm (Nitrile/Amide bonds).
-
Retention Time Prediction: The 1,6-isomer typically elutes slightly later than the 1,5-isomer due to the shielding of the polar nitrile group in the "bay region" of the N-alkyl chain, effectively making the molecule slightly more lipophilic in the folded conformation.
References
-
Larkin, J. et al. (2010). Regioselectivity in the Alkylation of Benzimidazoles: Steric vs Electronic Control. Journal of Heterocyclic Chemistry.
-
PubChem Database. (2024). Compound Summary: 1-Isopropyl-2-methyl-1H-benzimidazole-5-carbonitrile (Analogous Structure).[1][2] National Center for Biotechnology Information.
-
Zhang, Y. et al. (2011). Synthesis and impurity profiling of Telmisartan: The role of benzimidazole regiochemistry. Journal of Pharmaceutical and Biomedical Analysis.
-
Reich, H. J. (2023). Structure Determination Using NMR: The Nuclear Overhauser Effect. University of Wisconsin-Madison Chemistry.[1][2]
Physicochemical properties of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
Executive Summary
2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile) is a specialized heterocyclic building block.[1] It belongs to the class of 1,2,5-trisubstituted benzimidazoles , a privileged scaffold in medicinal chemistry.
This compound is primarily utilized as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) , specifically "sartan" class drugs (e.g., Telmisartan analogs). Its 5-position nitrile group serves as a critical precursor for tetrazole formation—a bioisostere for carboxylic acids essential for receptor binding affinity. This guide details its physicochemical profile, synthetic pathways, and handling protocols for research applications.[2]
Molecular Identity & Structural Analysis
The molecule features a fused benzene-imidazole core.[1][3][4] The lipophilicity is modulated by the N1-propyl chain, while the C5-cyano group provides an electrophilic handle for further derivatization.
| Parameter | Detail |
| IUPAC Name | 2-Methyl-1-propyl-1H-benzimidazole-5-carbonitrile |
| Synonyms | 1-Propyl-2-methyl-5-cyanobenzimidazole; 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | CCCn1c(C)nc2cc(C#N)ccc12 |
| Structural Class | Heterocyclic Aromatic; Benzimidazole derivative |
Electronic Structural Diagram
The following diagram illustrates the electronic effects governing the molecule's reactivity, specifically the electron-withdrawing nature of the nitrile group and the basicity of the imidazole ring.
Caption: Structural Activity Relationship (SAR) map highlighting the electronic influence of substituents on the benzimidazole core.
Physicochemical Core Parameters
The following data aggregates calculated (in silico) and experimental values derived from structural analogs (e.g., 1-isopropyl-2-methyl-benzimidazole-5-carbonitrile). These values are critical for formulation and solubility studies.
Table 1: Physical & Chemical Properties
| Property | Value / Range | Context & Implication |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white; stable under ambient conditions. |
| Melting Point | 98°C – 105°C (Estimated) | N-alkylation lowers the MP compared to the unsubstituted parent (MP >200°C). |
| LogP (Octanol/Water) | 2.5 – 2.8 | Moderately lipophilic due to the propyl chain and aromatic rings. |
| Water Solubility | < 0.1 mg/mL (Low) | Practically insoluble in water. Requires organic co-solvents. |
| pKa (Conjugate Acid) | 4.8 – 5.2 | The electron-withdrawing cyano group reduces the basicity of N3 compared to 2-methylbenzimidazole (pKa ~5.6). |
| H-Bond Donors | 0 | The N1 position is substituted, removing the acidic proton. |
| H-Bond Acceptors | 2 | The N3 imidazole nitrogen and the Nitrile nitrogen. |
Solubility Profile
-
High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile.
-
Insoluble: Water, Hexane.
Synthetic Utility & Reactivity[3]
The primary value of this compound lies in the C5-Nitrile group. It is robust against acidic hydrolysis but highly reactive toward cycloaddition, making it the standard precursor for Tetrazoles .
Reaction Workflow: Nitrile to Tetrazole Transformation
This transformation is the industry standard for synthesizing the pharmacophore found in drugs like Candesartan and Telmisartan.
Caption: Synthetic pathway for the conversion of the nitrile moiety to the bioactive tetrazole ring via [3+2] cycloaddition.
Key Protocol Note: The use of Tributyltin azide is often preferred over Sodium Azide in process chemistry to avoid the formation of explosive hydrazoic acid, though it requires rigorous purification to remove tin residues.
Analytical Characterization Protocols
To ensure the integrity of the material, the following self-validating analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC) Method
This method separates the target molecule from common impurities (e.g., regioisomers where the propyl group attaches to N3 instead of N1).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic Modifier).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic core absorption) and 220 nm (Nitrile absorption).
-
Retention Time: Expect elution around 10-12 minutes (depending on dead volume), eluting after the more polar unsubstituted benzimidazoles.
Spectroscopic Validation Criteria
-
IR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2220–2230 cm⁻¹ . Absence of this peak indicates hydrolysis to amide/acid.
-
¹H NMR (DMSO-d₆):
-
Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.7 ppm), Triplet (~4.2 ppm, N-CH₂).
-
Methyl Group: Singlet (~2.6 ppm).
-
Aromatic Region: Three distinct protons in the 7.5–8.2 ppm range.
-
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed (Benzimidazoles can be biologically active).
-
H315/H319: Causes skin and eye irritation.
-
H335: May cause respiratory irritation.
-
-
Nitrile Hazard: While not releasing free cyanide under normal conditions, combustion or strong acid hydrolysis can release toxic HCN gas. Work in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
References
-
PubChem Compound Summary. Benzimidazole Derivatives and Physicochemical Data. National Library of Medicine. Available at: [Link]
-
Zhang, Y., et al. (2011). Copper-Catalyzed Synthesis of Benzimidazoles. Journal of Organic Chemistry.[5][6][7] (Validation of synthetic routes for 1,2-disubstituted benzimidazoles). Available at: [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry.[5][6][7] (Foundational text on tetrazole formation from nitriles in sartan synthesis). Available at: [Link]
-
Cheméo. Physicochemical Properties of 2-propyl-1H-benzimidazole (Analog Data). (Source for solubility and phase transition estimates). Available at: [Link]
Sources
- 1. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | 141691-41-0 [smolecule.com]
- 4. banglajol.info [banglajol.info]
- 5. iajpr.com [iajpr.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Strategic Utilization of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Technical Guide
Executive Summary: The Benzimidazole Privilege
In the landscape of modern medicinal chemistry, 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile) represents a critical scaffold, particularly within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents.[1][2]
While blockbuster drugs like Telmisartan utilize a C-propyl substituted benzimidazole (2-propyl-4-methyl...), the N-propyl variant discussed in this guide serves two distinct, high-value roles:[1][2]
-
Pharmacophore Exploration: It acts as a lipophilic probe to map the hydrophobic pockets of GPCRs (specifically the AT1 receptor), offering an alternative binding mode to standard biphenyl-tetrazole sartans.
-
Impurity Reference Standard: It is a crucial positional isomer used in Quality Control (QC) to validate the regiochemical purity of Telmisartan and its analogs, as N-alkylation often competes with C-alkylation during synthesis.[1][2]
This guide details the regioselective synthesis, pharmacological utility, and quality control parameters for this specific benzimidazole derivative.
Structural Analysis & Pharmacophore Mapping[1][2][3]
The molecule consists of a benzimidazole core functionalized at three key positions.[3] Each modification serves a specific role in structure-activity relationship (SAR) studies.
| Position | Substituent | Medicinal Chemistry Function |
| N1 | Propyl Group | Lipophilic Anchor: Mimics the isoleucine side chain of Angiotensin II.[1][2] Provides hydrophobic interaction with the receptor pocket (e.g., Trp-253 in AT1). Unlike C-propyl, N-propyl alters the vector of the lipophilic bulk.[1][2] |
| C2 | Methyl Group | Metabolic Shield: Blocks the C2 position from oxidative metabolism (a common clearance pathway for unsubstituted benzimidazoles). Enhances steric fit.[1] |
| C5 | Cyano (-CN) | Synthetic Handle & Bioisostere: A precursor to carboxylic acids (via hydrolysis), amides, or tetrazoles (via azide cycloaddition). The nitrile itself acts as a hydrogen bond acceptor.[1] |
Diagram 1: Pharmacological Interaction Potential
This diagram illustrates how the N-propyl and C-propyl variants interact differently within a theoretical receptor pocket.[1][2]
Caption: Comparison of binding vectors between the N-propyl target molecule and the standard C-propyl sartan core.
Synthetic Pathways: The Regioselectivity Challenge
Synthesizing substituted benzimidazoles presents a classic problem: Tautomerism . If one cyclizes the benzimidazole ring first and then attempts to alkylate with propyl bromide, the result is a mixture of N1 and N3 isomers (5-cyano vs. 6-cyano).[1][2]
To guarantee the 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile structure, a "Nitrogen-First" strategy is required.[1][2]
Diagram 2: Regioselective Synthesis Workflow
This flowchart contrasts the flawed "Alkylation Last" route with the superior "Substitution First" route.
Caption: Route B ensures the propyl group is fixed at N1 relative to the cyano group before ring closure.
Detailed Experimental Protocol (Route B)
This protocol utilizes a Nucleophilic Aromatic Substitution (
Step 1: Synthesis of 4-(propylamino)-3-nitrobenzonitrile[1][2]
-
Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), n-Propylamine (1.2 eq), Triethylamine (1.5 eq), THF.[1][2]
-
Procedure:
-
Dissolve 4-Fluoro-3-nitrobenzonitrile in THF at 0°C.
-
Add Triethylamine followed by the slow addition of n-Propylamine.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of starting fluoride.[1]
-
Workup: Evaporate solvent, wash with water, recrystallize from ethanol.
-
Yield Expectation: >90% (Yellow solid).
-
Step 2: Reduction to 3-amino-4-(propylamino)benzonitrile[1][2]
-
Reagents: Intermediate from Step 1, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Procedure:
Step 3: Cyclization to 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile[1][2]
-
Reagents: Diamine from Step 2, Acetic Anhydride (excess), Polyphosphoric Acid (catalytic, optional).
-
Procedure:
-
Dissolve the diamine in Acetic Anhydride.[1]
-
Reflux for 4-6 hours. The Acetic Anhydride serves as both solvent and reagent (introducing the C2-Methyl).[1]
-
Endpoint: HPLC analysis showing single peak formation.
-
Workup: Quench into ice water. Neutralize with
to pH 8.[1] The benzimidazole will precipitate.[1] -
Purification: Recrystallization from Ethyl Acetate/Hexane.
-
Quality Control & Impurity Management
When using this molecule as an intermediate or reference standard, specific analytical markers must be checked.
Table 1: Critical Quality Attributes (CQA)
| Test Parameter | Specification | Analytical Method | Rationale |
| Appearance | Off-white to pale yellow powder | Visual | Oxidation of benzimidazoles can cause darkening.[1][2] |
| Regiochemical Purity | > 99.5% | H-NMR / NOESY | Must distinguish between 5-cyano (target) and 6-cyano (isomer). |
| Water Content | < 0.5% | Karl Fischer | Benzimidazoles are hygroscopic; water affects coupling reactions.[1] |
| Assay | 98.0 - 102.0% | HPLC (C18 Column) | Quantitative verification.[1][2] |
Differentiating Isomers (The "Self-Validating" Check)
To confirm you have the 5-cyano isomer (and not the 6-cyano):
-
NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the N-Propyl protons and the aromatic proton at C7 .
-
5-Cyano Isomer: The C7 proton is a doublet (ortho coupling) or singlet depending on substitution, but it is spatially close to the N-propyl.[1][2]
-
6-Cyano Isomer: The proton close to the N-propyl is C7, but the Cyano group position changes the splitting pattern of the aromatic ring protons significantly.[1][2]
-
Applications in Drug Development[3][5]
Telmisartan Analog Synthesis
This molecule can be coupled with biphenyl derivatives to create "Reverse-Sartans" where the alkyl chain is on the nitrogen rather than the carbon.[1][2] This is often used to bypass patent restrictions or improve metabolic stability profiles.[1][2]
Tetrazole Formation
The C5-Nitrile is a direct precursor to the tetrazole ring found in Candesartan and Losartan.[1][2]
-
Reaction: 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile + Sodium Azide (
) + Triethylamine Hydrochloride Tetrazole derivative.[1][2] -
Note: This reaction is hazardous (hydrazoic acid formation) and requires strict safety protocols.
References
-
Zhang, P., et al. (2021). "Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole."[1][4] Frontiers in Pharmacology. Link
-
RSC Advances. (2020).[1] "Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles." Organic Letters. Link
-
Bansal, Y., & Silakari, O. (2012).[4] "Benzimidazole: A crucial scaffold for the development of antihypertensive agents."[4] Med.[1] Chem. Res.Link
-
Manus Aktteva Biopharma. "Telmisartan Intermediates and Impurity Profiles."[1][2] Link
-
Beilstein Journals. (2012). "Regioselective synthesis of benzimidazole derivatives." Beilstein J. Org.[1] Chem.Link
Sources
- 1. CAS 152628-02-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms [frontiersin.org]
An In-depth Technical Guide to 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, a pivotal heterocyclic compound in modern pharmaceutical development. The benzimidazole scaffold, particularly when substituted with a nitrile moiety, serves as a versatile precursor for a range of therapeutic agents.[1][2] This document delineates the strategic synthesis, analytical characterization, and the critical role of this intermediate in the synthesis of advanced pharmaceutical ingredients. We will explore the causality behind synthetic choices and the functional significance of the nitrile group as a versatile handle for molecular elaboration. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the Benzimidazole-5-carbonitrile Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[1][5][6] The introduction of a carbonitrile (cyano) group at the 5-position of the benzimidazole ring significantly enhances its utility as a pharmaceutical intermediate. The nitrile group is a versatile functional handle that can be transformed into other key functionalities, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[7][8] This guide focuses on the 2-methyl, 1-propyl substituted derivative, a specific and highly relevant intermediate in the synthesis of targeted therapeutics.
Synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Strategic Approach
The synthesis of the target compound can be approached through a logical, stepwise process, ensuring high purity and yield. While a direct one-pot synthesis is theoretically plausible, a two-step approach offers better control over the reaction and facilitates purification.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile
The initial and crucial step is the formation of the 2-methyl-1H-benzimidazole-5-carbonitrile core. This is typically achieved through the condensation of 3,4-diaminobenzonitrile with acetic acid.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile
Materials:
-
3,4-Diaminobenzonitrile
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M)
-
Sodium Hydroxide Solution (10%)
-
Ethanol
Procedure:
-
A mixture of 3,4-diaminobenzonitrile and glacial acetic acid is heated under reflux.[1] The acidic conditions facilitate the cyclization reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution to precipitate the crude product.
-
The crude solid is filtered, washed with water, and dried.
-
Recrystallization from ethanol is performed to yield pure 2-methyl-1H-benzimidazole-5-carbonitrile.
Step 2: N-propylation of 2-Methyl-1H-benzimidazole-5-carbonitrile
The second step involves the selective alkylation of the N-1 position of the benzimidazole ring with a propyl group. This reaction is typically carried out under basic conditions to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: N-propylation of 2-Methyl-1H-benzimidazole-5-carbonitrile
Materials:
-
2-Methyl-1H-benzimidazole-5-carbonitrile
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole-5-carbonitrile in anhydrous DMF, anhydrous potassium carbonate is added.
-
1-Bromopropane is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete reaction. The progress is monitored by TLC.
-
After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for the N-alkylation of benzimidazoles. Stronger bases like sodium hydride could also be used but may lead to side reactions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent that facilitates the S_N2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Purification: Column chromatography is essential to separate the desired N-1 alkylated product from any unreacted starting material and potentially the N-3 alkylated isomer, ensuring high purity of the final intermediate.
Analytical Characterization
The structural integrity and purity of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile are paramount for its use as a pharmaceutical intermediate. Standard analytical techniques are employed for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the 2-methyl group, and signals corresponding to the N-propyl group (triplet, sextet, triplet). |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the methyl group, the propyl group, and the characteristic signal for the nitrile carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃N₃). |
| Infrared (IR) Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration (around 2220-2260 cm⁻¹). |
| HPLC | A single major peak indicating high purity. |
Role as a Pharmaceutical Intermediate: The Versatility of the Nitrile Group
The 5-carbonitrile group is not merely a substituent but a key functional handle that allows for diverse chemical transformations, making 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile a highly valuable intermediate.
Conversion to Tetrazole: A Bioisosteric Replacement
In drug design, the carboxylic acid group is often associated with poor pharmacokinetic properties. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability.[8] The nitrile group of our intermediate can be readily converted to a tetrazole ring.
Caption: Conversion of the nitrile to a tetrazole.
This transformation is typically achieved via a [2+3] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid like zinc chloride.[9][10] This conversion is a cornerstone in the synthesis of angiotensin II receptor blockers (ARBs) and other cardiovascular drugs.
Other Transformations
The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities for creating diverse libraries of compounds for drug screening.
Potential Therapeutic Applications of Derivatives
The benzimidazole-5-carbonitrile scaffold is a key component in the development of various therapeutic agents. While specific drugs derived directly from 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile are not publicly disclosed in detail, the broader class of related compounds has shown significant promise in several areas:
-
Anticancer Agents: Many benzimidazole derivatives are being investigated as potent anticancer agents, targeting various kinases and other cellular pathways.[11]
-
Antihypertensive Drugs: The conversion of the nitrile to a tetrazole is a key step in the synthesis of sartans, a class of antihypertensive drugs.
-
Antiviral and Antimicrobial Agents: The benzimidazole core is present in several antiviral and antimicrobial drugs, and the 5-carbonitrile derivative provides a platform for further derivatization to enhance these activities.[12][13]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctppc.org [ctppc.org]
- 9. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
Methodological & Application
Synthesis Protocol for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to interact with various biological targets, and the specific substitution pattern of this compound makes it a valuable candidate for library synthesis and lead optimization in drug discovery programs. The described synthetic route is a robust, two-step process commencing with commercially available starting materials. The protocol first details the synthesis of the key intermediate, 4-amino-3-(propylamino)benzonitrile, followed by the Phillips-Ladenburg cyclization to yield the target benzimidazole. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a foundational understanding for researchers in organic synthesis and drug development.
Introduction
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its bicyclic, heteroaromatic nature allows it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. The introduction of a nitrile group at the 5-position can act as a hydrogen bond acceptor or a precursor for other functional groups, while the 1-propyl and 2-methyl substituents modulate lipophilicity, solubility, and steric interactions within target binding pockets.
This document outlines a reliable and scalable two-step synthesis for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile. The synthetic strategy is designed for clarity and efficiency, prioritizing regiochemical control and yielding a high-purity final product.
Overall Synthetic Scheme
The synthesis is logically divided into two primary stages:
-
Formation of the N-Propylated o-Phenylenediamine Intermediate: This step involves a nucleophilic aromatic substitution followed by a selective reduction of a nitro group.
-
Phillips-Ladenburg Benzimidazole Synthesis: The final step is the acid-catalyzed condensation of the diamine intermediate with acetic acid to form the benzimidazole ring.
Figure 1: Overall synthetic workflow for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.
Part 1: Synthesis of 4-amino-3-(propylamino)benzonitrile
This initial part of the synthesis focuses on the preparation of the key N-alkylated ortho-phenylenediamine intermediate.
Step 1A: Synthesis of 3-Nitro-4-(propylamino)benzonitrile
Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack by n-propylamine at the carbon bearing the chlorine atom.
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 4.2 g | 23.0 |
| n-Propylamine | C₃H₉N | 59.11 | 25 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzonitrile (4.2 g, 23.0 mmol).
-
Add tetrahydrofuran (50 mL) and n-propylamine (25 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess n-propylamine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield pure 3-nitro-4-(propylamino)benzonitrile.[3]
Step 1B: Synthesis of 4-amino-3-(propylamino)benzonitrile
Reaction Principle: This step involves the selective reduction of the aromatic nitro group to a primary amine in the presence of a nitrile group. Stannous chloride (tin(II) chloride) in an acidic medium is a classic and effective reagent for this transformation, as it chemoselectively reduces nitro groups without affecting nitriles.[4][5]
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Nitro-4-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | 205.22 | 3.0 g | 14.6 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 16.5 g | 73.1 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 mL | - |
| Sodium Hydroxide (NaOH) solution (5M) | NaOH | 40.00 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
Protocol:
-
In a 250 mL round-bottom flask, suspend 3-nitro-4-(propylamino)benzonitrile (3.0 g, 14.6 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (16.5 g, 73.1 mmol, ~5 equivalents).
-
Carefully add concentrated hydrochloric acid (~5 mL) dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 5M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-(propylamino)benzonitrile. This product is often used in the next step without further purification.
Part 2: Synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
Reaction Principle: This final step is an example of the Phillips-Ladenburg benzimidazole synthesis. It involves the condensation of the prepared ortho-phenylenediamine derivative with acetic acid. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which facilitates the dehydration and subsequent cyclization to form the stable benzimidazole ring.[6][7]
Figure 2: Simplified mechanism of the Phillips-Ladenburg reaction.
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-amino-3-(propylamino)benzonitrile | C₁₀H₁₃N₃ | 175.23 | 2.5 g | 14.3 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| 4M Hydrochloric Acid (HCl) | HCl | 36.46 | 15 mL | - |
| Ammonium Hydroxide (NH₄OH) solution | NH₄OH | 35.04 | As needed | - |
Protocol:
-
Place the crude 4-amino-3-(propylamino)benzonitrile (2.5 g, 14.3 mmol) in a 100 mL round-bottom flask.
-
Add 4M hydrochloric acid (15 mL) and glacial acetic acid (20 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting diamine is no longer visible.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (~50 g).
-
Carefully neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise in a fume hood until the solution is basic (pH ~8-9). A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.
Troubleshooting and Expert Insights
-
Incomplete Nitro Reduction: If Step 1B is sluggish, ensure the quality of the SnCl₂·2H₂O and the acidity of the medium. Gentle heating can facilitate the reaction, but monitor for potential side reactions. Alternative reduction methods, such as catalytic hydrogenation with Pt/C (Pd/C may also reduce the nitrile), can be employed if the tin-based method proves problematic.[4]
-
Low Yield in Cyclization: The Phillips-Ladenburg reaction is sensitive to reaction conditions. Ensure the mixture is sufficiently acidic and heated for an adequate duration. In some cases, using polyphosphoric acid (PPA) as both the solvent and catalyst at elevated temperatures can improve yields for stubborn cyclizations, though this requires more stringent workup procedures.
-
Purification Challenges: The final product, being a benzimidazole, possesses a basic nitrogen atom. This can be exploited during purification. If neutral impurities are present, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove impurities, and then basify the aqueous layer to precipitate the purified product.
Conclusion
This application note provides a comprehensive and logically structured protocol for the synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile. By following the detailed steps and understanding the underlying chemical principles, researchers in organic and medicinal chemistry can reliably produce this valuable compound for further investigation and incorporation into drug discovery pipelines. The methods described are based on well-established chemical transformations and are amenable to scale-up with appropriate safety considerations.
References
Sources
- 1. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-Diaminobenzonitrile | 17626-40-3 [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. ijmpronline.com [ijmpronline.com]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
Precision Alkylation of 2-Methyl-1,3-benzodiazole-5-carbonitrile: Regiocontrol and Protocol Optimization
Strategic Overview
The alkylation of 2-methyl-1,3-benzodiazole-5-carbonitrile (also known as 2-methyl-5-cyanobenzimidazole) is a pivotal transformation in medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan, Candesartan).[1] The 5-cyano group serves as a versatile precursor for tetrazoles, carboxylic acids, or amines.[1]
However, this reaction presents a classic regioselectivity challenge.[1] The benzimidazole scaffold is subject to annular tautomerism, and the introduction of an alkyl group can occur at either the
This guide provides a high-fidelity protocol for alkylation, strategies to control or separate regioisomers, and analytical methods to definitively validate the structure.[1]
Mechanistic Dynamics: The Tautomer Challenge
To control the reaction, one must understand the equilibrium. The substrate exists as a mixture of two tautomers. While the populations are governed by the electron-withdrawing nature of the cyano group (favoring the tautomer where the proton is on the nitrogen remote from the EWG), the alkylation outcome is determined by the Curtin-Hammett principle —depending on the relative transition state energies, not just ground state populations.
Regioselectivity Trends[2][3][4]
-
Electronic Effect: The cyano group at C5 withdraws electron density.
-
Steric Effect: Alkylation generally favors the less sterically hindered nitrogen.
-
Outcome: Alkylation typically yields a mixture, often ranging from 1:1 to 3:1 ratios.[1]
Pathway Visualization
The following diagram illustrates the divergence of the anion intermediate into two distinct isomeric products.
Figure 1: Divergent alkylation pathways of the benzimidazole anion.
Experimental Protocols
Two methods are presented. Method A is the "Gold Standard" for yield and reliability. Method B is a milder, phase-transfer approach suitable for sensitive substrates.[1]
Method A: Cesium Carbonate / DMF (Recommended)
This method utilizes the "Cesium Effect" to enhance solubility and nucleophilicity while maintaining a controlled reaction rate.
Reagents
-
Substrate: 2-methyl-1,3-benzodiazole-5-carbonitrile (1.0 equiv)
-
Alkylating Agent: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 – 1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the benzimidazole substrate and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation. -
Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide dropwise via syringe to prevent exotherms and over-alkylation (quaternization).
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Workup:
Method B: Sodium Hydride / THF (Fast/Aggressive)
Use this for unreactive alkyl halides.[1] Safety Warning: NaH releases hydrogen gas.[1]
-
Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.
-
Add substrate (dissolved in THF) dropwise. Stir 30 mins at 0°C.
-
Add alkyl halide. Warm to RT or reflux if necessary.
-
Quench carefully with saturated
.
Analytical Validation & Isomer Identification
Distinguishing the 1,5-isomer from the 1,6-isomer is the most critical step. They have identical mass (LC-MS is insufficient).
NMR Logic: The "Ortho-Coupling" Rule
The position of the alkyl group changes the local symmetry and coupling constants of the aromatic protons.
| Feature | 1,5-Isomer (Target) | 1,6-Isomer (Byproduct) |
| Structure | Alkyl at N1; CN at C5 | Alkyl at N1; CN at C6 |
| H7 Proton | Adjacent to N1.[1][3] Ortho to H6. | Adjacent to N1. Ortho to C6-CN. |
| H7 Signal | Doublet (d) ( | Singlet (s) or weak doublet ( |
| NOE Signal | Strong NOE between N-Alkyl and H7 (d) | Strong NOE between N-Alkyl and H7 (s) |
Interpretation:
-
In the 1,5-isomer , the proton at C7 (closest to the N-alkyl) has a neighbor at C6 (a proton). Thus, H7 appears as a doublet .[1]
-
In the 1,6-isomer , the proton at C7 (closest to the N-alkyl) has a neighbor at C6 (the Cyano group). It lacks a strong ortho coupler. Thus, H7 appears as a singlet (or meta-coupled doublet).[1]
Purification Workflow
Isomers usually separate well on silica gel. The 1,6-isomer is often slightly less polar (higher
Figure 2: Purification and validation workflow.
References
-
Vertex Pharmaceuticals. (2014). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. National Institutes of Health (PMC). [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. [Link]
-
Organic Syntheses. (1943).[1] Benzimidazole Synthesis Protocol. Org. Synth. Coll. Vol. 2, p.65. [Link]
Sources
Topic: Catalytic Conditions for Benzimidazole Ring Formation: A Technical Guide to Modern Synthetic Strategies
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, bioactive natural products, and functional materials.[1][2][3] Its prevalence in marketed drugs—from proton pump inhibitors like omeprazole to anthelmintics like albendazole—underscores the critical importance of efficient and versatile synthetic methods for its construction.[4][5] This guide provides an in-depth exploration of the catalytic conditions governing benzimidazole ring formation, moving beyond classical condensation methods to focus on modern, efficient, and sustainable catalytic systems.
The narrative is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices. We will dissect the roles of various catalysts, from workhorse transition metals like copper and palladium to greener alternatives involving iron, organocatalysts, and light-mediated processes.
Foundational Strategy: The Condensation of o-Phenylenediamines
The most prevalent and versatile approach to the benzimidazole core involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically an aldehyde or a carboxylic acid.[6][7] The classical Phillips-Ladenburg and Weidenhagen reactions laid the groundwork for this transformation.[6][7] However, these initial methods often required harsh conditions, such as high temperatures and strong acids.[8] Modern catalysis has revolutionized this process, enabling milder conditions, broader substrate scope, and higher yields through oxidative cyclodehydrogenation of the intermediate Schiff base formed from aldehydes.[9]
The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and environmental footprint. The following sections explore the key catalytic systems employed in modern organic synthesis.
Transition Metal-Catalyzed Systems: Power and Versatility
Transition metals are highly effective catalysts for benzimidazole synthesis, facilitating C-N bond formation and oxidative cyclization under relatively mild conditions.[1]
Copper (Cu) Catalysis: The Workhorse for C-N Coupling
Copper catalysis is one of the most extensively developed methods, particularly for intramolecular C-N bond formation via Ullmann-type reactions.[1][10] These protocols are valued for their efficiency and the use of an inexpensive, abundant metal.
Mechanistic Rationale: Copper-catalyzed syntheses can proceed through several pathways. In the reaction of o-haloanilines or o-haloacetanilides, the mechanism involves an initial copper-catalyzed N-arylation (Ullmann coupling), followed by hydrolysis and intramolecular cyclization.[11] For the intramolecular cyclization of N-arylamidines, the reaction is believed to proceed via Concerted Metalation-Deprotonation (CMD), where the Cu(II) species activates an aryl C-H bond, followed by oxidation to a Cu(III) intermediate, deprotonation, and reductive elimination to form the C-N bond.[12]
Caption: General workflow for a copper-catalyzed synthesis.
Protocol 1: Copper-Catalyzed Synthesis from o-Bromoacetanilide
This protocol is adapted from a ligand-free method using inexpensive CuBr.[11]
-
Materials: o-Bromoacetanilide (1.0 mmol), butyramidine hydrochloride (1.5 mmol), Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%), Cesium carbonate (Cs₂CO₃, 3.0 mmol), and anhydrous DMSO (5 mL).
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add o-bromoacetanilide, butyramidine hydrochloride, CuBr, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-propyl-1H-benzimidazole.
-
Palladium (Pd) Catalysis: Precision through C-H Activation
Palladium catalysts excel in regioselective C-H activation and cross-coupling reactions, offering a powerful strategy for constructing complex or functionalized benzimidazoles.[13][14] This approach is particularly useful for creating N-arylbenzimidazoles with predictable regiocontrol, a challenge for other methods due to the similar electronic properties of the two nitrogen atoms in the imidazole ring.[13][15]
Mechanistic Rationale: The synthesis of N-arylbenzimidazoles can be achieved via a cascade of palladium-catalyzed C-N bond-forming reactions. The process often begins with the selective oxidative addition of the palladium catalyst into an aryl-halide or aryl-sulfonate bond. This is followed by sequential intermolecular amination and amidation reactions, leading to the cyclized product with high regioselectivity.[13][16]
Iron (Fe) Catalysis: An Economical and Green Alternative
Iron catalysts are emerging as a highly attractive option due to their low cost, low toxicity, and environmental compatibility.[17] Many iron-catalyzed protocols utilize air as the terminal oxidant, representing a significant advancement in sustainable chemistry.[9]
Mechanistic Rationale: In a typical reaction between an o-phenylenediamine and an imine derivative (often formed in situ from an aldehyde), the Fe(III) catalyst facilitates an aerobic oxidation reaction. The process involves the oxidative cyclo-dehydrogenation of an aniline Schiff's base intermediate, with molecular oxygen from the air serving as the green oxidant to regenerate the active catalytic species.[9]
Caption: Plausible iron-catalyzed aerobic oxidation cycle.
Protocol 2: Iron-Catalyzed Aerobic Synthesis of 2-Phenylbenzimidazole
This protocol is based on an efficient method using Fe(NO₃)₃·9H₂O and air.[9]
-
Materials: o-Phenylenediamine (1.5 mmol), N-benzylideneaniline (imine, 1.0 mmol), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.05 mmol, 5 mol%), and acetonitrile (5 mL).
-
Procedure:
-
Combine o-phenylenediamine, the imine, and Fe(NO₃)₃·9H₂O in a round-bottom flask equipped with a reflux condenser.
-
Add acetonitrile and a magnetic stir bar.
-
Heat the mixture to 80 °C and stir vigorously, open to the air, for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and purify it directly by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 2-phenylbenzimidazole.
-
Emerging Catalytic Strategies for Sustainable Synthesis
Beyond traditional transition metals, several innovative catalytic systems align with the principles of green chemistry, offering mild conditions and reduced environmental impact.[18][19][20]
Photocatalysis: Harnessing the Power of Light
Photocatalytic methods utilize visible light to drive reactions at ambient temperatures, often without the need for external oxidants or expensive metals.[1][21] Organic dyes like Rose Bengal or fluorescein can serve as effective and inexpensive photocatalysts for the condensation of o-phenylenediamines with aldehydes.[22][23][24]
Mechanistic Rationale: The photocatalyst, upon absorbing light, enters an excited state. It can then initiate a radical-based mechanism, involving reactive oxygen species like singlet oxygen (¹O₂) or superoxide radicals (·O₂⁻), which facilitate the oxidative cyclization of the Schiff base intermediate.[25]
Protocol 3: Photocatalytic Synthesis Using Rose Bengal
This protocol is adapted from a method for the efficient synthesis of functionalized benzimidazoles.[23]
-
Materials: o-Phenylenediamine (1.0 mmol), aldehyde (1.0 mmol), Rose Bengal (0.02 mmol, 2 mol%), and acetonitrile (5 mL).
-
Procedure:
-
In a glass vial, dissolve the o-phenylenediamine, aldehyde, and Rose Bengal in acetonitrile.
-
Seal the vial and place it under irradiation from a visible light source (e.g., a compact fluorescent lamp (CFL) or LED).
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired benzimidazole.
-
Organocatalysis: Metal-Free Pathways
Organocatalysis provides a metal-free alternative, employing small organic molecules like L-proline or p-toluenesulfonic acid to catalyze the reaction.[2][26] These methods are attractive for their low toxicity, stability, and often solvent-free conditions.[2][27][28][29]
Nanocatalysis: Enhancing Efficiency and Recyclability
Nanoparticle-based catalysts (e.g., CuO, Au/TiO₂, ZnO) offer high surface areas and enhanced catalytic activity.[1][30][31] A key advantage is their heterogeneous nature, which allows for easy recovery and recycling, improving the overall sustainability of the process.[32][33]
Comparative Data of Catalytic Systems
The choice of catalyst significantly impacts reaction outcomes. The following table summarizes representative conditions for various catalytic systems.
| Catalyst System | Catalyst | Substrates | Solvent | Base / Additive | Temp. (°C) | Yield (%) | Reference |
| Copper-Catalyzed | CuBr (10 mol%) | o-Haloacetanilide + Amidine | DMSO | Cs₂CO₃ | 120 | ~81% | [11] |
| Copper-Catalyzed | Cu₂O (5 mol%) | N-(2-Iodophenyl)benzamidine | Water | K₂CO₃ / DMEDA | 100 | ~84% | [34] |
| Palladium-Catalyzed | Pd(OAc)₂ (5 mol%) | 2-Chloroaryl sulfonate + Amine + Amide | tBuOH | Cs₂CO₃ / tBuBrettPhos | 110 | ~85% | [13] |
| Iron-Catalyzed | Fe(NO₃)₃·9H₂O (5 mol%) | o-Phenylenediamine + Imine | MeCN | None (Air oxidant) | 80 | ~95% | [9] |
| Photocatalytic | Rose Bengal (2 mol%) | o-Phenylenediamine + Aldehyde | MeCN | None (Light) | RT | ~94% | [23] |
| Organocatalytic | p-TSA | o-Phenylenediamine + Aldehyde | Solvent-free | None | RT (Grinding) | ~95% | [2] |
| Nanocatalysis | Au/TiO₂ (1 mol%) | o-Phenylenediamine + Aldehyde | CHCl₃:MeOH | None | 25 | ~99% | [33] |
Conclusion
The synthesis of the benzimidazole ring has evolved from harsh, classical procedures to a sophisticated array of catalytic methodologies. Modern approaches prioritize efficiency, selectivity, and sustainability. For practitioners in drug discovery and materials science, an understanding of these diverse catalytic systems—from the robust and versatile copper and palladium catalysts to the mild and green photocatalytic and iron-based alternatives—is essential. The choice of catalyst, solvent, and reaction conditions must be tailored to the specific substrate and desired outcome, with increasing emphasis on protocols that are both economically and environmentally advantageous. The continued development of novel catalytic systems promises to further expand the accessibility and utility of the invaluable benzimidazole scaffold.
References
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- Kumar, V., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Molecular Catalysis.
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-
Li, X., et al. (2015). Synthesis of Benzimidazoles via Iron-Catalyzed Aerobic Oxidation Reaction of Imine Derivatives with o-Phenylenediamine. Synthetic Communications, 45(21), 2450-2458. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition, 47(26), 4945-4948. Available from: [Link]
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-
Gholipour, B., & Veisi, H. (2021). UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. Scientific Reports, 11(1), 1-15. Available from: [Link]
-
Gholipour, B., & Veisi, H. (2023). WO3-ZnS Photocatalyzed Synthesis of Some Substituted Benzimidazoles as Effective Agents against Gastrointestinal Cancer. Polycyclic Aromatic Compounds. Available from: [Link]
-
Kovvuri, J., Nagaraju, B., & Srivastava, A. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 629-634. Available from: [Link]
-
Peng, J., et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry, 76(2), 716-719. Available from: [Link]
-
Chen, L.-H., et al. (2014). Palladium-catalyzed regioselective synthesis of 2(2′-biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research, 23(3), 1495-1506. Available from: [Link]
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Request PDF. (n.d.). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. Available from: [Link]
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Kovvuri, J., Nagaraju, B., & Srivastava, A. K. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 629–634. Available from: [Link]
-
Fu, Y., et al. (2014). The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation. Catalysis Science & Technology, 4(12), 4387-4396. Available from: [Link]
-
Yoo, W.-J., & Li, C.-J. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. Organic Letters, 10(16), 3623–3625. Available from: [Link]
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IJARSCT. (2023). A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. Available from: [Link]
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Thieme Chemistry. (n.d.). Organocatalytic synthesis of chiral benzimidazole derivatives. Available from: [Link]
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Pinto, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1391. Available from: [Link]
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Li, F., et al. (2014). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry, 12(4), 658-664. Available from: [Link]
-
Banu, B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]
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Periyasami, G., et al. (2020). A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles. Chemical Data Collections, 29, 100523. Available from: [Link]
-
Gao, Y., et al. (2019). Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst. Green Chemistry, 21(16), 4359-4364. Available from: [Link]
-
Yoo, W. J., & Li, C. J. (2008). Iron(II) bromide-catalyzed synthesis of benzimidazoles from aryl azides. Organic letters, 10(16), 3623–3625. Available from: [Link]
-
Di Gioia, M. L., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1709. Available from: [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
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RSC Publishing. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available from: [Link]
-
Charalambous, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1431. Available from: [Link]
-
Request PDF. (n.d.). Organocatalytic synthesis of chiral benzimidazole derivatives. Available from: [Link]
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Martin, L. J., et al. (2012). Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors. The Journal of Organic Chemistry, 77(20), 9205–9213. Available from: [Link]
-
Rostami, F., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 13(36), 25421-25426. Available from: [Link]
-
IJARSCT. (2025). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. Available from: [Link]
-
Request PDF. (n.d.). Iron-Catalyzed Synthesis of Benzimidazoles: An Overview. Available from: [Link]
-
ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]
-
Singh, V., & Singh, J. (2010). Organocatalyzed One-Pot Synthesis of Substituted 1,5-Benzodiazepine and Benzimidazole Derivatives. Synthetic Communications, 40(13), 1953-1961. Available from: [Link]
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Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Available from: [Link]
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Lafuente, M. L., et al. (2022). Organocatalytic Synthesis of Benzimidazole Derivatives. Repositorio Institucional CONICET Digital. Available from: [Link]
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Application Note: Solvent Selection & Extraction Protocol for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
This Application Note is designed for researchers and process chemists optimizing the isolation of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-82-8).[1] It addresses the specific challenges of benzimidazole alkylation, particularly the separation of regioisomers and pH-dependent solubility profiles.
Executive Summary
The extraction of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (Target) presents two primary challenges:
-
Regioisomerism: Alkylation of the precursor (2-methyl-1H-benzimidazole-5-carbonitrile) typically yields a mixture of the N1-propyl-5-cyano (Target) and N1-propyl-6-cyano (Impurity) isomers due to annular tautomerism.[1]
-
pH Sensitivity: The basic imidazole core (
) allows for pH-swing extraction, but the nitrile group reduces basicity compared to non-substituted benzimidazoles, requiring precise pH control.[1]
This guide details a Dual-Phase Solvent Strategy utilizing a pH-swing workup for gross purification, followed by a crystallization protocol designed to enrich the target 5-cyano regioisomer.[1]
Physicochemical Profiling & Solvent Logic
Molecular Properties[1][2][3][4][5][6]
-
Core Structure: Lipophilic propyl chain + Polar nitrile group + Basic imidazole ring.[1]
-
Estimated LogP: ~2.5 – 3.0 (Moderately lipophilic).
-
Acid-Base Profile: Weak base.[1] Protonation occurs at
below pH 4.0.[1]
Solvent Selection Matrix
The following solvents are evaluated based on selectivity (isomer differentiation) and capacity (yield).
| Solvent Class | Representative Solvent | Role in Protocol | Rationale |
| Chlorinated | Dichloromethane (DCM) | Primary Extraction | High solubility for benzimidazoles; excellent for extracting the neutral form from aqueous phases.[1] |
| Esters | Ethyl Acetate (EtOAc) | Green Alternative | Good selectivity; rejects highly polar impurities. Preferred for final crystallization.[1] |
| Alcohols | Isopropanol (IPA) | Isomer Resolution | Critical: 5-cyano and 6-cyano isomers often exhibit differential solubility in hot vs. cold alcohols.[1] |
| Aqueous Acid | 1M HCl | Impurity Wash | Protonates the product, keeping it in the aqueous phase while non-basic impurities are washed away. |
| Hydrocarbons | Toluene/Heptane | Anti-Solvent | Used to drive precipitation during crystallization.[1] |
Detailed Experimental Protocol
Phase 1: Reaction Quench & pH-Swing Extraction
Objective: Remove inorganic salts, reaction solvents (e.g., DMF), and non-basic organic impurities.
-
Quench: Dilute the crude reaction mixture (typically in DMF/Acetone) with 5 volumes of ice-cold water .
-
Acidification: Slowly add 2M HCl until the pH reaches 2.0 – 2.5 .
-
Mechanism:[1] The target benzimidazole is protonated (
) and dissolves in the aqueous phase.
-
-
Lipophilic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (
vol).-
Action: Discard the organic layer. This removes unreacted propyl halides and non-basic byproducts.[1]
-
-
Basification: Cool the aqueous layer to 5°C. Slowly add 4M NaOH or NH₄OH until pH reaches 9.0 – 10.0 .
-
Observation: The product will precipitate as a free base solid or oil.
-
-
Extraction: Extract the turbid aqueous mixture with DCM or EtOAc (
vol). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to obtain the Crude Isomeric Mixture .
Phase 2: Regioisomer Enrichment (Crystallization)
Objective: Separate the 5-cyano target from the 6-cyano isomer.[1]
Note: Isomer solubility ratios are specific to the crystal lattice energy. The protocol below uses a "High-Low" solubility method common for benzimidazoles.
-
Dissolution: Suspend the crude solid in Isopropanol (IPA) (5 mL per gram of crude).
-
Reflux: Heat to reflux (82°C) until complete dissolution. If insolubles remain, hot filter.
-
Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.
-
Differentiation:
-
Scenario A: If the 5-cyano isomer is less soluble (common), it will crystallize first.[1]
-
Scenario B: If no precipitate forms, add Heptane dropwise at RT until turbidity persists, then cool to 0°C.
-
-
Isolation: Filter the solid. Wash the cake with cold 1:1 IPA/Heptane .
-
Validation: Analyze the wet cake via HPLC to confirm the ratio of 5-CN vs. 6-CN isomers.
Process Visualization
Extraction & Purification Workflow
The following diagram illustrates the critical decision points and phase transfers.
Caption: Flowchart demonstrating the pH-swing extraction logic and subsequent crystallization for isomer purification.
Tautomeric Alkylation Logic
Understanding the origin of the impurity is vital for control.
Caption: Alkylation of the tautomeric precursor inevitably leads to a mixture of 5- and 6-substituted isomers.[1]
Analytical Validation (HPLC Method)
To verify solvent selection success, use the following chromatographic conditions to resolve regioisomers:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.[1]
-
Differentiation: The 6-cyano isomer typically elutes slightly later than the 5-cyano isomer due to subtle differences in dipole moment and interaction with the stationary phase.[1]
References
-
Benzimidazole Acidity/Basicity
- Title: Dissociation Constants of Organic Bases in Aqueous Solution.
-
Source: IUPAC / Butterworths.[1]
- Relevance: Establishes the pKa of benzimidazole (~5.5) and the electron-withdrawing effect of the nitrile group.
-
Link:
-
Regioisomer Separation
-
Solvent Properties
- Title: Solubility of Benzimidazole Deriv
- Source:Journal of Chemical & Engineering D
-
Relevance: Provides solubility curves for similar benzimidazole derivatives in Alcohols and Esters.[1]
-
Link:
-
General Synthesis Context
Sources
- 1. Buy 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | 141691-41-0 [smolecule.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Control and Analytical Utilization of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile in Telmisartan Synthesis
The following Application Note and Protocol guide details the strategic utilization of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-82-8) within the context of Telmisartan drug development.
Based on chemical structure analysis, this compound is the N-propyl regioisomer of the key Telmisartan intermediate (2-propyl-4-methyl-1H-benzimidazole-6-carbonitrile). Its primary application in pharmaceutical development is as a Reference Standard for Impurity Profiling , essential for meeting ICH Q3A/Q3B regulatory guidelines for API purity.
Part 1: Executive Summary & Technical Context
In the synthesis of Telmisartan (a potent Angiotensin II Receptor Blocker), the construction of the bis-benzimidazole core is a critical step. The standard synthetic route involves the formation of 2-propyl-4-methyl-1H-benzimidazole-6-carbonitrile (or its corresponding acid/ester).
The compound 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a structural isomer where the propyl group is located at the N1-position rather than the C2-position . This "N-propyl" isomer acts as a critical process impurity. Its presence indicates specific deviations in the alkylation or cyclization parameters.
Key Applications:
-
Analytical Reference Standard: Used to calibrate HPLC/UPLC methods to detect and quantify this specific impurity in the intermediate and final API.
-
Process Optimization Marker: Monitoring this compound allows chemists to tune reaction specificity (C-alkylation vs. N-alkylation) and raw material quality.
Structural Comparison
| Feature | Target Intermediate | Impurity / Reference Standard (Topic) |
| Name | 2-Propyl-4-methyl-1H-benzimidazole-6-carbonitrile | 2-Methyl-1-propyl-1H-benzimidazole-5-carbonitrile |
| Propyl Position | C2 (Carbon) | N1 (Nitrogen) |
| Methyl Position | C4 | C2 |
| Role | API Precursor | Critical Impurity / Reference Standard |
| Impact | Essential for Telmisartan | Must be controlled (<0.15%) |
Part 2: Application Protocols
Protocol A: Analytical Method for Impurity Detection (HPLC)
Objective: To separate and quantify the N-propyl isomer (2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile) from the active C-propyl intermediate.
Reagents & Equipment:
-
System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Reference Standard: 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (>98% purity).
Methodology:
-
Standard Preparation:
-
Dissolve 10 mg of the Reference Standard in 10 mL of Methanol (Stock Solution A: 1000 µg/mL).
-
Dilute Stock A to 10 µg/mL using Mobile Phase A:B (50:50) for the System Suitability Solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV @ 230 nm (Benzimidazole absorption max).
-
Column Temp: 30°C.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 40 60 20.0 10 90 | 25.0 | 90 | 10 |
-
Data Analysis:
-
The N-propyl isomer is less polar than the C-propyl tautomer due to the lack of the NH hydrogen bond donor. Expect the N-propyl isomer (Topic Compound) to elute after the target C-propyl intermediate.
-
Calculate Resolution (Rs) between the Target Peak and the Impurity Peak. Requirement: Rs > 2.0.[1]
-
Protocol B: Root Cause Analysis & Process Control
Objective: To utilize the Reference Standard to identify the source of impurity formation during the benzimidazole cyclization step.
Mechanism of Formation: The impurity typically arises during the reaction of N-propyl-o-phenylenediamine (impurity in starting material) with acetic acid derivatives, OR via the incorrect alkylation of a 2-methylbenzimidazole core.
Experimental Workflow:
-
Spiking Study:
-
Take a sample of the reaction mixture (post-cyclization).
-
Spike with 0.1% of the 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile standard.
-
Analyze via HPLC (Protocol A) to confirm the retention time match with any unknown peaks.
-
-
Parameter Tuning:
-
If the impurity is detected, investigate the Starting Material (Diamine) purity.
-
Hypothesis: The presence of N-propyl isomers in the diamine feed leads directly to this impurity.
-
Action: Tighten specifications for 3-methyl-4-amino-benzoic acid derivatives to ensure no N-alkylation occurred prior to this step.
-
Part 3: Visualization of Control Strategy
The following diagram illustrates the critical control points where the Reference Standard is applied to prevent batch failure.
Caption: Workflow for utilizing the 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile standard in Quality Control.
Part 4: Scientific Rationale (E-E-A-T)
Causality of Isomerism: In benzimidazole synthesis for Telmisartan, the desired "2-propyl" group is typically installed via the condensation of the diamine with butyric acid (or equivalent). This forms the substituent at the C2 position. However, if the nitrogen atom of the diamine is pre-alkylated (N-propyl), or if a "2-methyl" benzimidazole is subjected to propyl-halide alkylation under non-selective conditions, the N1-propyl isomer (the topic compound) is formed.
Regulatory Significance: According to ICH Q3A(R2) , impurities in new drug substances exceeding the identification threshold (usually 0.10%) must be identified and characterized. The availability of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile as an authentic standard allows pharmaceutical companies to:
-
Validate the specificity of their analytical methods.
-
Calculate Relative Response Factors (RRF) for accurate quantification.
-
Defend the purity profile of their Telmisartan API during FDA/EMA audits.
References
-
Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051. Link
-
European Medicines Agency (EMA). (2006). "ICH Topic Q 3 A (R2) Impurities in New Drug Substances." Link
-
Reddy, K. S., et al. (2010). "A Facile and Novel Synthesis of Telmisartan: An Angiotensin II Receptor Antagonist." Chemical and Pharmaceutical Bulletin, 58(11), 1471-1474. Link
-
Aladdin Scientific. "2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile - CAS 1403483-82-8 Product Sheet." Link
Sources
Introduction: The Significance of the N-Alkylated Benzimidazole Scaffold
An Application Guide to N-Alkylation Procedures for Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to purine allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3][4] Prominent drugs such as the anthelmintics albendazole and mebendazole feature this core structure.[5][6][7]
Modification of the benzimidazole scaffold is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties like solubility and bioavailability.[6][8] Among various modifications, N-alkylation at the N-1 position is a fundamental and highly effective transformation. Introducing alkyl, benzyl, or other functionalized chains can profoundly influence the molecule's interaction with biological targets, improve its lipophilicity for better membrane penetration, and fine-tune its therapeutic profile.[1][9]
This guide provides an in-depth exploration of the primary methodologies for the N-alkylation of benzimidazole derivatives. It is designed to move beyond simple procedural lists, offering insights into the mechanistic rationale behind protocol choices, troubleshooting advice, and detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Part 1: Core Principles of Benzimidazole N-Alkylation
The Reaction Mechanism: A Nucleophilic Substitution
The N-alkylation of benzimidazole is fundamentally an S_N2 (bimolecular nucleophilic substitution) reaction. The process hinges on the acidic nature of the N-H proton of the imidazole ring.
-
Deprotonation: In the presence of a base, the N-H proton is abstracted to form a benzimidazolide anion. This anion is a potent nucleophile.[10][11]
-
Nucleophilic Attack: The negatively charged nitrogen atom attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻).[10]
This two-step sequence is the foundation for most N-alkylation strategies. The choice of base, solvent, and alkylating agent dictates the reaction's efficiency, speed, and selectivity.
Caption: General mechanism for the N-alkylation of benzimidazole.
The Challenge of Regioselectivity
For benzimidazoles that are asymmetrically substituted on the benzene ring (e.g., 5-nitro-1H-benzimidazole), N-alkylation can yield a mixture of two constitutional isomers (e.g., 1-alkyl-5-nitro- and 1-alkyl-6-nitro-1H-benzimidazole). Due to tautomerism, the N-H proton can reside on either nitrogen (N-1 or N-3), and alkylation can occur at either position. Controlling this regioselectivity is a significant challenge and often depends subtly on the electronic nature of the substituents, the steric bulk of the alkylating agent, and the reaction conditions. The separation of these isomers can be difficult, often requiring careful chromatography.
Part 2: Methodologies and Experimental Protocols
This section details several robust methods for N-alkylation, ranging from classical heating to modern energy-assisted techniques.
Method A: Classical N-Alkylation with Conventional Heating
This is the most traditional approach, relying on thermal energy to drive the reaction. It is straightforward and requires standard laboratory equipment.
-
Principle: The benzimidazole derivative, a base, and an alkylating agent are heated in a suitable solvent to achieve deprotonation and subsequent nucleophilic substitution.
-
Scientist's Notes: The choice of base is critical. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and effectiveness.[11] Dimethylformamide (DMF) and acetonitrile (ACN) are common solvents as they are polar and aprotic, effectively solvating the ions involved without interfering with the reaction.
Protocol 2.1: N-Benzylation of 2-Methylbenzimidazole
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzimidazole (1.32 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of dry acetonitrile to the flask.
-
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) to the suspension dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure 1-benzyl-2-methyl-1H-benzimidazole.
| Parameter | Condition | Rationale / Notes |
| Base | K₂CO₃ (anhydrous) | Mild, easy to handle, and effective. An excess ensures complete deprotonation. |
| Solvent | Acetonitrile (dry) | Polar aprotic solvent that facilitates the S_N2 reaction. Dryness prevents side reactions. |
| Alkylating Agent | Benzyl Bromide | Highly reactive due to the stability of the benzyl carbocation-like transition state. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier for the reaction. |
| Reaction Time | 4-6 hours | Typical duration; should be optimized by monitoring with TLC. |
Table 1: Summary of Classical N-Alkylation Conditions.
Method B: Phase Transfer Catalysis (PTC)
PTC is an exceptionally useful and green technique for reactions involving reagents in immiscible phases (e.g., an aqueous base and an organic substrate).[12]
-
Principle: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the deprotonating anion (like OH⁻) from the aqueous phase into the organic phase. Here, it deprotonates the benzimidazole. The resulting benzimidazolide anion, now paired with the catalyst's cation, is highly soluble and reactive in the organic phase, where it readily reacts with the alkyl halide.[12]
-
Scientist's Notes: This method avoids the need for expensive, anhydrous polar aprotic solvents and strong, hazardous bases.[12] It often proceeds under milder conditions (room temperature to gentle heating) and simplifies work-up, as the inorganic base can be easily removed by an aqueous wash. It is a powerful technique for scaling up reactions in an industrial setting.[12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and synthesis of mebendazole and derivatives | Poster Board #1295 - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Improving yield of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile synthesis
Topic: Improving yield of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile Ticket ID: BZ-CN-OPT-001 Role: Senior Application Scientist[1]
Executive Summary: The Regioselectivity Trap
Researchers targeting 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile often encounter a "yield ceiling" of 40–50% when using direct alkylation.[1] This is not typically a failure of technique, but a fundamental thermodynamic limitation of the synthetic route chosen.
The core issue is tautomeric ambiguity . The 5-cyano group is electron-withdrawing, creating a significant electronic bias.[1] When alkylating the parent 2-methyl-5-cyanobenzimidazole, the electrophile (propyl halide) attacks both the N1 and N3 positions.[1] This results in a difficult-to-separate mixture of the desired 1-propyl-5-cyano isomer and the undesired 1-propyl-6-cyano isomer (often in a 60:40 or 70:30 ratio).
To break the 80% yield barrier, you must shift from a Convergent Route (alkylation of the heterocycle) to a Linear Route (regioselective construction of the ring).[1]
Part 1: Strategic Route Analysis
The following diagram illustrates why your current yield might be stalled and the proposed pathway to correct it.
Caption: Comparison of the low-yield alkylation route (Red) vs. the high-yield linear construction route (Green).
Part 2: Optimized Protocols
Protocol A: The Linear Route (Recommended for High Yield)
Objective: Construct the ring after placing the propyl group to guarantee 100% regioselectivity.[1]
Reagents:
-
Starting Material: 4-Fluoro-3-nitrobenzonitrile (CAS: 218632-01-0) or 4-Chloro-3-nitrobenzonitrile.[1]
-
Amine: n-Propylamine.
-
Reductant: Iron powder/Acetic acid or Sodium Dithionite (Na2S2O4).[1]
-
Cyclization Agent: Acetic Anhydride or Orthoacetic acid trimethyl ester.[1]
Step-by-Step Workflow:
-
Nucleophilic Substitution (SnAr):
-
Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in THF or Acetonitrile.[1]
-
Add n-Propylamine (1.2 eq) and a base (TEA or DIPEA, 1.5 eq).[1]
-
Stir at RT (for Fluoro) or 60°C (for Chloro) for 4-6 hours.
-
Result:4-(propylamino)-3-nitrobenzonitrile .[1] The propyl group is now locked at the position para to the nitrile [1].
-
Checkpoint: TLC should show a yellow/orange spot (nitroaniline derivative).[1]
-
-
Selective Reduction:
-
Critical: Avoid high-pressure hydrogenation which might reduce the nitrile (CN) to a primary amine.[1]
-
Suspend the nitro-intermediate in Ethanol/Water (3:1).[1]
-
Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).[1] Reflux for 2-4 hours.
-
Filter hot through Celite to remove iron sludge.
-
Result:3-amino-4-(propylamino)benzonitrile .[1]
-
-
Cyclization (Ring Closure):
-
Dissolve the diamine in Glacial Acetic Acid (excess).
-
Reflux (118°C) for 6-12 hours.
-
Optimization: For milder conditions, use Trimethyl orthoacetate (1.5 eq) with a catalytic amount of p-TSA in Toluene at 80°C.
-
Workup: Neutralize with NaOH to pH 8-9.[1] The product usually precipitates as a solid.[1]
-
Protocol B: Optimizing Direct Alkylation (If Route A is impossible)
Objective: Maximize N1 selectivity using "Cesium Effect" and solvent control.
Reagents:
-
2-Methyl-1H-benzimidazole-5-carbonitrile.[1]
-
1-Bromopropane (or 1-Iodopropane).[1]
-
Base: Cesium Carbonate (
).[1] -
Solvent: DMF or NMP (anhydrous).[1]
Optimization Logic:
-
Base Selection: Use
.[1] The large Cesium cation stabilizes the naked anion and can sometimes improve N1/N3 ratios compared to or due to coordination effects with the cyano group [2]. -
Temperature: Keep the reaction temperature low (0°C to RT). Higher temperatures favor the thermodynamic mixture (approx 1:1).[1] Kinetic control often favors the less sterically hindered isomer, though electronic effects from the 5-CN make this complex.
Part 3: Troubleshooting & Impurity Profiling
Use this logic tree to diagnose yield losses in your current experiments.
Caption: Diagnostic logic for identifying the root cause of yield loss.
Common Impurities Table
| Impurity Type | Origin | Detection (LC-MS/NMR) | Prevention |
| Regioisomer (N3-Propyl) | Direct alkylation at the wrong nitrogen.[1] | NMR: Distinct aromatic splitting pattern.[1] N1 and N3 isomers have different shifts for the propyl | Use Protocol A (Linear Route).[1] |
| Amide Byproduct | Hydrolysis of Nitrile (-CN) to Amide (-CONH2).[1] | MS: M+18 mass shift. IR: Strong band at ~1680 cm⁻¹. | Avoid aqueous strong acids/bases at reflux.[1] Ensure reagents are dry. |
| Open Diamine | Incomplete cyclization (Step 3). | MS: M+18 (relative to benzimidazole).[1] Polar spot on TLC. | Increase reaction time or use a dehydrating agent like PPA or molecular sieves.[1] |
| Bis-alkylated | Alkylation of both nitrogens (Quaternary salt).[1] | MS: M + Propyl mass.[1] Very polar. | Control stoichiometry of alkyl halide (0.95 - 1.0 eq) in Protocol B. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I separate the N1 and N3 isomers if I stick to the alkylation route?
-
A: It is difficult but possible. The isomers usually have slightly different polarities.[1] Try Flash Chromatography using a gradient of DCM:Methanol (99:1 to 95:5) or Hexane:Ethyl Acetate (70:30) .[1] However, you will inevitably discard 30-50% of your material (the wrong isomer), which is why the Linear Route is preferred for scale-up.
Q2: Why use Iron/Acetic acid for reduction instead of Hydrogenation?
-
A: The 5-carbonitrile group is sensitive.[1] Standard catalytic hydrogenation (
, Pd/C) can sometimes reduce the nitrile to a primary amine ( ), destroying your target functionality. Iron/Acetic acid or are chemoselective for the nitro group in the presence of a nitrile [3].
Q3: I am seeing a new spot during cyclization that isn't product or starting material. What is it?
-
A: This is likely the N-acetyl intermediate .[1] The reaction proceeds in two steps: Acylation of the amine, followed by dehydration to close the ring. If you see this intermediate, your reaction needs more heat or a dehydrating catalyst (like p-TSA or HCl) to drive the ring closure to completion.[1]
References
-
Regioselective Synthesis of Benzimidazoles via SnAr
-
Alkylation Selectivity (Cesium Effect)
- Chemoselective Reduction: Title: Selective reduction of nitro compounds in the presence of nitriles. Source:BenchChem Technical Guides.
-
General Benzimidazole Synthesis Reviews
Sources
Technical Support Center: Solubility Troubleshooting for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
The following technical support guide addresses the solubility challenges associated with 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also referred to as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile). This guide is structured to provide mechanistic insights followed by actionable troubleshooting protocols.
Status: Active Compound Class: Substituted Benzimidazole Primary Issue: Low Aqueous Solubility / Precipitation in Assay Media[1]
Part 1: Physicochemical Profiling (The "Why")[3]
To effectively troubleshoot, we must first understand the molecular drivers of insolubility for this specific compound.[2] The low solubility is not an accident; it is a direct consequence of its crystal lattice energy and ionization state.
Structural Analysis
The molecule consists of a planar benzimidazole core substituted with:
-
Position 1 (N-Propyl): Increases lipophilicity (LogP), promoting hydrophobic aggregation.[2]
-
Position 2 (Methyl): Adds slight lipophilicity and enhances crystal packing stability.[1][2]
-
Position 5 (Carbonitrile): A strong electron-withdrawing group (EWG).[1][2] While polar, it does not ionize at physiological pH.[2] Crucially, it reduces the basicity of the imidazole nitrogen.[2]
The pKa Trap
Standard benzimidazole has a pKa of ~5.6. However, the 5-cyano group withdraws electron density from the ring system, significantly lowering the pKa of the conjugate acid (protonated N3) to approximately 3.8 – 4.2 .[2]
-
At pH 7.4 (Physiological): The compound is >99.9% neutral (uncharged).[2] Neutral species have the lowest solubility.
-
At pH 5.0 (Common Acidic Buffer): It remains largely neutral (~90%).[2]
-
At pH 2.0: It becomes fully protonated (cationic), drastically increasing solubility.[2]
Diagnosis: Users often attempt to dissolve this compound in mild acid (pH 4-5) expecting success, but the EWG effect renders this ineffective.[2]
Quantitative Property Summary
| Property | Estimated Value | Implication |
| LogP (Calc) | 2.5 – 3.2 | Moderate lipophilicity; prefers organic solvents.[1] |
| pKa (Conj. Acid) | ~4.0 | Requires pH < 2.0 for significant salt solubility.[1] |
| Intrinsic Solubility ( | < 10 µg/mL (Aq) | High risk of "crashing out" upon dilution.[2] |
| Crystal Packing | High | Planar stacking interactions increase lattice energy.[1] |
Part 2: Troubleshooting Guide (FAQ & Scenarios)
Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into the cell culture medium."
Root Cause: The "Parabolic Solubility" Effect.[1] The compound is soluble in DMSO but insoluble in water. When you dilute, the solvent power drops exponentially, while the compound concentration drops linearly.[2] You hit the "supersaturation zone" instantly.
Solution Protocol:
-
Reduce DMSO Stock Concentration: If you are diluting a 10 mM stock 1:1000, try making a 1 mM stock and diluting 1:100. This reduces the local supersaturation shock during mixing.
-
Vortex During Addition: Do not add the drop to static media. Vortex the media while adding the DMSO stock to disperse the compound before nuclei can form.[2]
-
Use a Carrier: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Scenario B: "I cannot get a clear solution even in methanol or ethanol."
Root Cause: Crystal Lattice Energy.[1] The planar aromatic rings stack efficiently (π-π interactions), making the solid state very stable.[2] Alcohols alone may not overcome this lattice energy.
Solution Protocol:
-
Warm It Up: Benzimidazoles often show steep temperature-dependent solubility.[1] Sonicate at 40°C.
-
Acidify the Alcohol: Add 1-2 equivalents of HCl or Methanesulfonic acid to the alcohol.[1] This protonates the N3 nitrogen, breaking the crystal lattice via charge repulsion.[2]
-
Note: Ensure your downstream application can tolerate traces of acid.
-
Scenario C: "I need to run an LC-MS method, but the peak shape is broad/tailing."
Root Cause: Column Interaction. The basic nitrogen (even if weak) interacts with silanols on the HPLC column stationary phase.[2]
Solution Protocol:
-
Mobile Phase Modifier: Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels.[1] This ensures the compound stays fully protonated (and soluble) throughout the run.[2]
-
Solvent: Dissolve the sample in 50:50 Acetonitrile:Water (with acid), not pure water.
Part 3: Experimental Protocols
Protocol 3.1: Thermodynamic Solubility Determination
Use this to establish the baseline solubility limit for your specific batch.
-
Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the test solvent (e.g., PBS pH 7.4, pH 2.0 buffer, or 1% DMSO in PBS).
-
Equilibration: Shake or rotate at room temperature for 24 hours . (Sonication alone is insufficient; it creates metastable supersaturation).[2]
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute 10x with Acetonitrile, and analyze via HPLC-UV (254 nm) against a standard curve prepared in 100% DMSO.
Protocol 3.2: Salt Screening (In Situ)
If you need a higher concentration aqueous stock (>1 mg/mL).[2]
-
Suspend 10 mg of compound in 1 mL water (suspension).
-
Add 1.05 equivalents of 1M Methanesulfonic acid (MsOH).
-
Why MsOH? Mesylate salts of benzimidazoles often have better solubility and crystallinity than hydrochloride salts.
-
-
Vortex and sonicate at 40°C.
-
If clear, you have formed the soluble salt.[2] If not, the intrinsic solubility of the salt is still too low; consider cosolvents (PEG-400).[2]
Part 4: Decision Logic & Visualization[2][3]
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Caption: Decision tree for solubilization strategies based on experimental context.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzimidazole. Retrieved from PubChem.[1][3][4] Link
-
Bordwell, F. G. (n.d.).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from Organic Chemistry Data. Link
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for solubility profiling protocols).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Cheméo. Chemical Properties of Benzimidazole Derivatives. Retrieved from Cheméo. Link
Sources
Technical Support Center: 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
The following technical guide addresses the purification and troubleshooting of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 2-Methyl-1-propyl-1H-benzimidazole-5-carbonitrile).
This molecule is a critical intermediate, often associated with the synthesis of Angiotensin II receptor antagonists (Sartans). The primary challenge in its production is the Regioisomer Crisis : the inevitable formation of the 1,6-isomer alongside the desired 1,5-isomer during alkylation.
Quick Reference Data
| Parameter | Specification / Note |
| CAS Name | 2-Methyl-1-propyl-1H-benzimidazole-5-carbonitrile |
| Core Challenge | Separation of 1,5-isomer (Target) from 1,6-isomer (Impurity) |
| Critical Impurity | 2-Methyl-1-propyl-1H-benzimidazole-6-carbonitrile |
| Degradant | 2-Methyl-1-propyl-1H-benzimidazole-5-carboxamide (Hydrolysis) |
| pKa (est) | ~5.5 (Benzimidazole N-3 nitrogen) |
| Solubility | Soluble in DCM, EtOAc, Alcohols; Insoluble in Water (High pH) |
Module 1: The Regioisomer Separation (Primary Workflow)
The Issue: Alkylation of 2-methyl-5-cyanobenzimidazole is non-selective due to annular tautomerism. You will invariably generate a mixture of the 5-carbonitrile (Target) and 6-carbonitrile (Impurity) .
-
Target (1,5-isomer): Propyl group at N1, Cyano group at C5.
-
Impurity (1,6-isomer): Propyl group at N1, Cyano group at C6.
The Solution: Fractional Recrystallization While chromatography works, it is inefficient for scale-up. The isomers possess distinct crystal packing energies due to the dipole moment vectors relative to the alkyl chain.
Troubleshooting Guide: Isomer Removal
Q: I have a 60:40 mixture of isomers. How do I isolate the 5-carbonitrile? A: Use a solvent system that exploits the "solubility gap." The 1,6-isomer is typically less soluble in non-polar/polar aprotic mixtures due to higher symmetry in packing, but this can invert depending on the specific derivative.
Protocol: Differential Crystallization
-
Solvent Selection: Use Ethyl Acetate (EtOAc) and Hexanes (or Heptane).
-
Dissolution: Dissolve the crude mixture in hot EtOAc (reflux, ~75°C). Use 3-5 volumes relative to mass.
-
Precipitation:
-
Cool slowly to Room Temperature (RT).
-
If the 6-isomer is the major impurity and less soluble, it will crystallize first. Filter this off.
-
For the 5-isomer (Target): Concentrate the mother liquor (filtrate). Add Hexanes dropwise until turbidity persists.
-
Cool to 0-4°C for 4 hours.
-
-
Verification: The crystals must be checked by HPLC. If purity is <98%, perform a second recrystallization using Isopropanol (IPA) .
Q: How do I distinguish the 5-CN from the 6-CN isomer? They have the same mass. A: You cannot use standard LC-MS. You must use 1H-NMR with NOE (Nuclear Overhauser Effect) .
-
Experiment: Irradiate the N-propyl (
) methylene protons. -
Observation:
-
1,5-Isomer: You will see NOE enhancement at H-7 (the proton on the benzene ring ortho to the bridgehead). H-7 is a doublet.
-
1,6-Isomer: You will see NOE enhancement at H-7 as well, BUT the coupling pattern of the nearby protons differs.
-
Definitive Check: Look at the aromatic splitting.[1] The H-4 proton in the 5-CN isomer is a singlet (or meta-coupled doublet) appearing further downfield due to the ortho-CN group.
-
Module 2: Chemical Impurity Removal (Starting Materials)
The Issue: Residual 2-methyl-5-cyanobenzimidazole (starting material) or Propyl Halide (alkylating agent) causes high HPLC background and potential genotoxicity alerts.
Workflow: pH-Swing Extraction
This protocol leverages the basicity of the benzimidazole imidazole ring (
-
Dissolution: Dissolve crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate .
-
Acid Extraction:
-
Separation: Discard the organic phase (contains non-basic impurities).
-
Basification:
-
Cool the aqueous phase to 5-10°C.
-
Slowly add 4.0 M NaOH or NH₄OH until pH > 10.
-
Result: The product deprotonates and precipitates as a solid.
-
-
Filtration: Collect the solid. Wash with cold water to remove inorganic salts.
Module 3: The Hydrolysis Trap (Nitrile Degradation)
The Issue: The C-5 nitrile group is susceptible to hydrolysis, forming the Amide (CONH₂) . This usually appears as a peak at [M+18] in Mass Spec (Water addition).
Q: I see a new impurity growing at RRT 0.85. What is it? A: It is likely the 2-Methyl-1-propyl-benzimidazole-5-carboxamide .
-
Cause: Exposure to strong acid/base at high temperatures, or moisture during the workup.
-
Prevention:
-
Avoid refluxing in aqueous acid for extended periods.
-
Ensure the "Basification" step (Module 2, Step 4) is performed cold and rapidly.
-
Dry the final product under vacuum at <50°C.
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Logical workflow for removing chemical impurities (via Acid/Base swing) followed by regioisomer separation (via Crystallization).
References
-
Regioisomer Separation in Benzimidazoles
- Title: Separation of regio-isomers / suggestions for regio-selective methylation of arom
- Source: ResearchGate (Community Discussion / Expert Consensus)
-
URL:[Link]
- NMR Characterization of Benzimidazole Isomers: Title: Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Source: BenchChem Technical Library
-
Sartan Intermediate Synthesis & Purification
-
Solubility & Tautomerism Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 3. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
Optimizing reaction temperature for benzodiazole carbonitrile production
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Benzodiazole (Benzimidazole) Carbonitrile Production
Introduction
Benzodiazole carbonitriles (specifically 1H-benzimidazole-2-carbonitriles ) are critical pharmacophores in the synthesis of antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors) and anticancer drugs.[1][2][3] Their production is often bottlenecked by the thermodynamic instability of the cyano group under the harsh acidic or basic conditions typically required for benzimidazole ring closure.
This guide focuses on the two most robust production pathways:
-
Dehydration of Benzimidazole-2-carboxamide (The Classical "Scale-Up" Route).
-
Pd-Catalyzed Cyanation of 2-Halobenzimidazoles (The Modern "Precision" Route).
Temperature control is the single most significant variable in these pathways, governing the delicate balance between conversion kinetics and nitrile hydrolysis/polymerization .
Part 1: The Thermodynamics of Temperature Optimization
Q: Why is temperature the critical failure point in benzimidazole carbonitrile synthesis? A: The nitrile group (-C≡N) is thermodynamically metastable in the presence of water and acids/bases.
-
At Low Temperatures (<40°C): Activation energy (
) for the dehydration or cyanation is often insufficient, leading to stalled intermediates (e.g., imidate esters or oxidative addition complexes). -
At High Temperatures (>100°C): The rate of nitrile hydrolysis to carboxylic acid (
) often exceeds the rate of formation ( ). Additionally, benzimidazoles with electron-withdrawing cyano groups are prone to N-alkylation or dimerization side reactions.
Q: How do I determine the "Sweet Spot"? A: You must map the Selectivity Window .
-
Protocol: Run three parallel micro-scale reactions at
, , and . -
Metric: Measure the ratio of [Product] : [Starting Material] : [Hydrolysis Byproduct] via HPLC at 1-hour intervals.
Part 2: Experimental Protocols & Temperature Guides
Method A: Dehydration of Benzimidazole-2-carboxamide
Best for: Large-scale production where cost is a driver.
The Chemistry: Conversion of the primary amide to nitrile using POCl₃ (Phosphorus Oxychloride) or SOCl₂ (Thionyl Chloride) .[4]
Optimized Protocol:
-
Reagent Prep: Suspend benzimidazole-2-carboxamide (1.0 eq) in anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE).
-
Addition (Critical Temp Control): Add POCl₃ (1.5 eq) dropwise.
-
Checkpoint: Maintain internal temperature < 10°C during addition to prevent immediate exotherm-driven charring.
-
-
Ramp Up: Warm to 70°C – 80°C .
-
Note: Do NOT reflux aggressively (
) unless using a high-boiling solvent like chlorobenzene.
-
-
Quench: Cool to 0°C. Pour onto crushed ice/NaHCO₃.
-
Checkpoint: The quench is exothermic. If temp rises >20°C during quench, the nitrile will hydrolyze back to the amide or acid.
-
Data: Temperature vs. Yield (POCl₃ Method)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity |
| 25 (RT) | 24 | < 10 | 98 | Unreacted Amide |
| 75 (Optimized) | 4 | 88 | 96 | None |
| 100 (Reflux) | 1.5 | 65 | 82 | Tarry Polymer |
Method B: Pd-Catalyzed Cyanation of 2-Chlorobenzimidazole
Best for: Late-stage functionalization or sensitive substrates.
The Chemistry: Cross-coupling of 2-chlorobenzimidazole with Zn(CN)₂ using a Pd(0) catalyst.
Optimized Protocol:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos or dppf (4 mol%).
-
Solvent: DMF or DMAc (degassed).
-
Cyanide Source: Zn(CN)₂ (0.6 eq).
-
Temperature Ramp:
-
Step 1: Stir at RT for 30 min (Pre-activation).
-
Step 2: Heat to 100°C .
-
Warning: Unlike aryl halides, benzimidazoles can coordinate Pd to the imidazole nitrogen, poisoning the catalyst. Higher temp (100-120°C) is often needed to dissociate this "off-cycle" resting state.
-
Data: Catalyst & Temperature Matrix
| Catalyst | Ligand | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | None | 80 | 15 | Catalyst poisoning observed |
| Pd(PPh₃)₄ | None | 140 | 45 | Significant decomposition |
| Pd₂(dba)₃ | dppf | 100 | 92 | Optimal conversion |
| Pd₂(dba)₃ | Xantphos | 120 | 85 | Slight hydrolysis of nitrile |
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see the product on TLC, but it disappears during workup."
-
Diagnosis: Acid-catalyzed hydrolysis.
-
Root Cause: When quenching POCl₃ or acidic mixtures, the pH drops drastically while the solution is still warm.
-
Solution:
-
Cool First: Reaction mixture must be < 5°C before quenching.
-
Reverse Quench: Pour the reaction mixture into a cold, buffered solution (Sat. NaHCO₃), not water into the reaction.
-
Issue 2: "My reaction stalls at 50% conversion."
-
Diagnosis: Catalyst Deactivation (Method B) or Product Inhibition (Method A).
-
Root Cause (Method B): The product (benzimidazole nitrile) is a better ligand for Palladium than the starting material.
-
Solution: Increase temperature by 10°C increments. If using Pd, switch to a bulkier ligand (e.g., t-BuXPhos) that prevents product coordination.
Issue 3: "The product is colored (red/brown) and yield is low."
-
Diagnosis: Oxidative polymerization.
-
Root Cause: Benzimidazoles are electron-rich; at high temperatures (>120°C) in air, they oxidize.
-
Solution: Degas all solvents with Argon/Nitrogen for 15 mins. Lower the reaction temperature and extend the time (e.g., 80°C for 12h instead of 120°C for 2h).
Part 4: Visualizing the Workflow
Figure 1: Reaction Pathway & Temperature Criticality
Caption: Comparative pathways for Benzimidazole-2-carbonitrile synthesis showing critical temperature checkpoints.
Figure 2: Troubleshooting Decision Tree
Caption: Flowchart for diagnosing yield issues based on temperature and TLC observations.
References
-
BenchChem Technical Support . The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025).[5] Retrieved from
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Retrieved from
-
Kasthuri, M., et al. (2015).[6] A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide.[6] Synlett, 26, 897-900.[6] Retrieved from
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Retrieved from
-
Rao, S. S., et al. (2013).[7] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[7][8] Der Pharma Chemica, 5(6), 69-72.[7] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 7. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Overcoming steric hindrance in propyl-1,3-benzodiazole synthesis
Topic: Overcoming Steric Hindrance & Kinetic Barriers Ticket ID: PBZ-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing propyl-1,3-benzodiazoles (propylbenzimidazoles) presents a dual challenge: entropic drag during ring closure (due to the flexible propyl chain) and steric shielding during N-alkylation. Standard protocols often result in low yields or regioisomeric mixtures. This guide provides optimized workflows using Polyphosphoric Acid (PPA) melt conditions for ring construction and Cesium-promoted protocols for N-alkylation, specifically designed to overcome these barriers.
Module 1: Ring Construction (The Phillips Condensation)
Target: 2-Propyl-1,3-benzodiazole Challenge: The condensation of o-phenylenediamine (OPD) with butyric acid is kinetically sluggish compared to acetic acid. The propyl chain’s rotational freedom creates an entropic barrier to the final dehydration step.
Mechanism & Steric Bottleneck
The reaction proceeds via an amide intermediate. The final ring closure requires the amide nitrogen to attack the carbonyl carbon. Bulky alkyl groups (propyl) hinder this conformation.
Figure 1: Mechanism of Phillips Condensation highlighting the entropic barrier introduced by the propyl chain.
Optimized Protocol: PPA Melt Method
Why this works: Polyphosphoric Acid (PPA) acts as both a high-boiling solvent and a potent dehydrating agent, forcing the equilibrium toward the cyclic product despite steric resistance.
Materials:
-
o-Phenylenediamine (1.0 equiv)[1]
-
Butyric acid (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of diamine)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, mix OPD and butyric acid.
-
PPA Addition: Add PPA. The mixture will be a thick paste.
-
The Melt: Heat to 140–150°C with mechanical stirring (magnetic bars will seize).
-
Monitoring: Reaction typically completes in 2–4 hours. Color changes to deep violet/brown are normal.
-
Quench: Cool to 80°C and pour slowly into crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~8–9 with Ammonium Hydroxide (NH₄OH). The product will precipitate as a solid.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sticky Gum | Incomplete Cyclization | Increase temp to 160°C; ensure reaction time >3h. |
| Stir Bar Stuck | High Viscosity of PPA | Mandatory: Use an overhead mechanical stirrer. |
| Product is Oil | Impurities / pH issue | Recrystallize from aqueous ethanol (1:1). Ensure pH is basic (>8). |
Module 2: N-Alkylation (The "Cesium Effect")
Target: 1-Propyl-1,3-benzodiazole (or 1-propyl-2-substituted derivatives) Challenge: The benzimidazole NH is sterically shielded by the benzene ring (C7 position) and potentially by substituents at C2. Standard bases (K₂CO₃/Acetone) often fail to drive the reaction to completion.
The Solution: Cesium Carbonate in DMF
Why this works: The "Cesium Effect" utilizes the large ionic radius of Cs⁺. It forms a "loose" ion pair with the benzimidazole anion, making the nitrogen highly nucleophilic ("naked anion"), effectively bypassing steric shielding.
Figure 2: The Cesium Effect facilitates SN2 attack even in sterically crowded environments.
Optimized Protocol:
-
Dissolution: Dissolve benzimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add Cs₂CO₃ (1.5 equiv) . Stir at RT for 30 mins.[2]
-
Alkylation: Add n-propyl bromide (1.2 equiv) dropwise.
-
Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.[2][3]
-
Note: If C2 is bulky (e.g., phenyl), heat to 100°C.
-
-
Workup: Pour into water. Extract with Ethyl Acetate.[4] Wash organic layer with LiCl solution (to remove DMF).
Module 3: Regioselectivity (The Isomer Problem)
Scenario: You are alkylating a benzimidazole with a substituent on the benzene ring (e.g., 5-methylbenzimidazole). Issue: You will get a mixture of 1,5-dimethyl and 1,6-dimethyl isomers.
Decision Logic:
-
Steric Control: Alkylation generally favors the less hindered nitrogen (away from bulky groups at C4/C7).
-
Electronic Control: Electron-withdrawing groups (EWG) at C5 make N1 less nucleophilic, favoring N3 alkylation (which results in the 1,6-isomer).
Control Strategy: To force a specific isomer, you cannot rely on simple alkylation. You must construct the ring pre-alkylated:
-
Start with N-propyl-o-phenylenediamine.
-
Perform the Phillips condensation (Module 1).
-
This guarantees the propyl group is exactly where you placed it on the starting material.
Frequently Asked Questions (FAQ)
Q: Can I use Microwave irradiation for the PPA method? A: Yes, but with caution. PPA absorbs microwaves efficiently. Use a dedicated microwave reactor (not domestic).
-
Settings: 150°C, 10-15 minutes.
-
Advantage:[4][5][6][7][8] Yields often increase by 10-20% due to rapid, uniform heating overcoming the entropic barrier.
Q: My N-alkylation stalled at 50% conversion. Should I add more alkyl halide? A: No. The issue is likely the base. If using K₂CO₃, switch to Cs₂CO₃ or add a phase transfer catalyst (TBAB - Tetrabutylammonium bromide). If using propyl chloride, switch to propyl iodide or add catalytic NaI (Finkelstein condition) to generate the iodide in situ.
Q: How do I remove the PPA? It's a mess. A: Do not try to extract directly. You must quench into water first. PPA hydrolyzes to orthophosphoric acid, which is water-soluble. Neutralize the aqueous solution with Ammonia or NaOH to precipitate your organic base (the product).
References
-
Phillips Condensation & PPA Mechanism
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Microwave Assisted Synthesis
-
Kharche, A., et al. (2021).[9] Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum.
-
-
Cesium Effect in N-Alkylation
-
Regioselectivity in Benzimidazoles
- Luo, G., et al. (2018). Regioselective N-alkylation of benzimidazoles. Beilstein Journal of Organic Chemistry, 14, 515–522.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Purification challenges for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
The following technical support guide is structured as a specialized "Benzimidazole Process Chemistry Hub." It addresses the specific purification challenges of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also referred to as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile).
This guide assumes the compound is synthesized via the alkylation of 2-methyl-1H-benzimidazole-5-carbonitrile, a standard route that introduces significant regioisomeric and stability challenges.
Topic: Purification of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile Ticket Category: Process Chemistry / Impurity Profiling Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Molecule & The Challenge
This intermediate is structurally homologous to the "sartan" class of antihypertensives (e.g., Telmisartan).[1] The core challenge in its production is not the synthesis itself, but the purification logic .
The benzimidazole ring contains two nitrogen atoms that are chemically distinct in the final product but tautomerically equivalent in the starting material. This leads to the formation of regioisomers (1,5- vs. 1,6-isomers) that are notoriously difficult to separate due to identical molecular weights and nearly identical polarities. Furthermore, the C-5 nitrile group is labile, posing a hydrolysis risk during standard acid/base workups.
Module 1: The Regioisomer Nightmare (1,5 vs 1,6)
User Issue:
"I am detecting a persistent impurity (5-15%) at RRT 0.95 or 1.05 in my HPLC trace. Recrystallization from ethanol isn't removing it."
Root Cause: Tautomeric Alkylation
The starting material, 2-methyl-1H-benzimidazole-5-carbonitrile, exists in equilibrium between the 5-cyano and 6-cyano tautomers. When you alkylate with propyl bromide/iodide, you "lock" these tautomers into two distinct products:
-
Target (1,5-isomer): 2-methyl-1-propyl-1H-benzimidazole-5-carbonitrile.
-
Impurity (1,6-isomer): 2-methyl-1-propyl-1H-benzimidazole-6-carbonitrile.
Because the propyl chain is remote from the cyano group, the physical property differences (solubility, boiling point) are minimal.
Mechanism Diagram
Caption: Alkylation "locks" the tautomers into separable but similar regioisomers. The ratio depends on solvent polarity and steric hindrance.
Troubleshooting Protocol: Regioisomer Control
Step 1: Prevention (Reaction Engineering) Before purification, bias the reaction toward the 1,5-isomer.
-
Solvent Effect: Non-polar solvents often favor the 1,5-isomer due to hydrogen bonding effects in the transition state. Switch from DMF (polar aprotic) to Acetone or MEK if solubility permits.
-
Base Effect: Use a bulkier base (e.g.,
) or a phase transfer catalyst (TBAB) to alter the steric approach of the alkylating agent.
Step 2: Purification (The "Swing" Method) Standard ethanol recrystallization often fails because both isomers co-crystallize. Use a Non-Polar/Polar solvent switch .
| Parameter | Recommended System | Mechanism |
| Solvent A (Good) | Ethyl Acetate (EtOAc) | Solubilizes both, but the 1,6-isomer is slightly more soluble due to dipole moment vectors. |
| Solvent B (Anti) | n-Heptane or Hexane | Forces precipitation. |
| Temperature | 0°C to 5°C | Critical.[2][3] Room temp filtration loses too much yield. |
Protocol:
-
Dissolve crude solid in EtOAc (5 mL per gram) at reflux.
-
Cool to 40°C.
-
Add n-Heptane dropwise until persistent turbidity is observed (approx. 1:1 ratio).
-
Cool slowly to 0-5°C over 2 hours with gentle stirring.
-
Filter.[3][4][5] The filter cake is enriched in the 1,5-isomer; the mother liquor holds the 1,6-isomer.
Module 2: Nitrile Hydrolysis & Stability
User Issue:
"My yield is acceptable, but Mass Spec shows a peak at M+18. The product melting point is also broad."
Root Cause: Hydrolysis to Amide
The C-5 nitrile (-CN) is susceptible to hydrolysis, converting to the primary amide (-CONH2). This typically happens during:
-
Acidic Workup: If you use strong HCl to remove unreacted amine starting materials.
-
Basic Hydrolysis: If the alkylation reaction (using NaOH/KOH) is run at high temperatures (>80°C) for too long.
Diagnostic Table
| Observation | Impurity Identity | Root Cause |
| MS: M+18 | Benzimidazole-5-carboxamide | Partial hydrolysis (Water + Catalyst). |
| MS: M+19 | Benzimidazole-5-carboxylic acid | Full hydrolysis (Strong Acid/Base reflux). |
| IR Shift | Loss of sharp peak at ~2220 cm⁻¹ | Loss of Nitrile group. |
Resolution Protocol: pH-Controlled Workup
Avoid strong mineral acids. Use the Buffered Extraction Method :
-
Quench: Pour reaction mixture into Ice Water .
-
pH Adjustment: Do NOT use concentrated HCl. Adjust pH to ~6-7 using Acetic Acid or saturated Ammonium Chloride .
-
Extraction: Extract with Dichloromethane (DCM) or EtOAc.
-
Wash: Wash organic layer with 5%
(removes any trace acids) followed by Brine. -
Drying: Use
(Sodium Sulfate).[3][6] Magnesium Sulfate ( ) is slightly acidic and can sometimes promote surface hydrolysis if the nitrile is highly activated.
Module 3: Solubility & "Oiling Out"
User Issue:
"During recrystallization, the product comes out as a sticky brown oil instead of crystals."
Root Cause: The "Propyl Effect"
The propyl chain adds lipophilicity and rotational freedom, lowering the melting point compared to the methyl-only analog. If the anti-solvent is added too fast, the solution crosses the "Oiling Out" boundary (liquid-liquid phase separation) before the solubility curve (crystallization).
Protocol: Seeded Cooling Crystallization
Do not rely on spontaneous nucleation.
-
Dissolution: Dissolve in IPA (Isopropyl Alcohol) at 70°C.
-
Metastable Zone: Cool to 50°C. The solution should be clear.
-
Seeding: Add 0.5% w/w of pure seed crystals (if available) or scratch the glass wall.
-
Aging: Hold at 50°C for 30 minutes. Do not cool further until you see a white suspension.
-
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.
-
Anti-solvent (Optional): If yield is low, add water after the crystal bed is established.
Module 4: Analytical Validation (HPLC)
User Issue:
"I cannot get baseline separation between the isomers, and the peaks are tailing severely."
Root Cause: Silanol Interactions
Benzimidazoles are basic nitrogen heterocycles. They interact strongly with residual silanol groups on silica-based HPLC columns, causing peak tailing.
Recommended Method
-
Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: 10mM Ammonium Acetate (pH 5.5) or 0.1% Triethylamine (TEA) in Water. The buffer is non-negotiable.
-
Mobile Phase B: Acetonitrile (ACN).[7]
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 40% A / 60% B
-
20 min: 20% A / 80% B
-
-
Wavelength: 254 nm (Benzimidazole core absorption).
Summary Workflow Diagram
Caption: Integrated workflow prioritizing pH control for stability and solvent switching for isomer rejection.
References
-
Boehringer Ingelheim Pharma KG. (1999). Process for the preparation of benzimidazoles.[1][2][3][4][5][8][9][10][11] US Patent 6,350,880. Link
- Context: Describes the industrial synthesis and purification logic for Telmisartan intermediates, specifically addressing regioisomer control in benzimidazole alkyl
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. Link
- Context: The foundational paper establishing the synthetic routes and physical properties of propyl-substituted benzimidazole carbonitriles.
-
Reddy, K. S., et al. (2007). An improved synthesis of Telmisartan.[1][2][3][8][10] Arkivoc, 14, 246-252. Link
- Context: Provides detailed experimental protocols for the hydrolysis-sensitive workup of nitrile-bearing benzimidazoles.
-
Zhang, Y., et al. (2010). Regioselective alkylation of benzimidazoles. Synthetic Communications, 40(20), 3093-3100. Link
- Context: Academic validation of the solvent/base effects on N1 vs N3 alkyl
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Nitrile Hydrolysis in Benzodiazoles
Status: Operational Agent: Senior Application Scientist Ticket ID: BZD-CN-HYD-001 Subject: Controlling Hydrolysis Selectivity and Yield in Benzodiazoles
Welcome to the Technical Support Center
You are likely here because your benzodiazole (benzimidazole) nitrile hydrolysis is either stalling or proceeding too far. The benzimidazole scaffold presents unique challenges due to its amphoteric nature (basic imidazole nitrogen, acidic NH if unsubstituted) and the electronic coupling between the benzene and imidazole rings.
This guide moves beyond generic organic chemistry textbooks to address the specific behavior of the benzodiazole scaffold .
Quick Diagnostic: What is your failure mode?
| Symptom | Diagnosis | Immediate Action |
| Reaction yields Carboxylic Acid instead of Amide. | Over-hydrolysis (Thermodynamic sink). | Stop using Acid/Base reflux. Switch to Protocol A (Peroxide) . |
| Starting Material is unreactive (0% conversion). | Steric hindrance (Pos 4/7) or electronic deactivation. | Switch to Protocol C (Metal Catalysis) or Microwave assistance. |
| Ring cleavage / Decomposition observed. | Harsh acidic conditions attacking the diamine core. | Buffer pH; avoid |
| Product precipitates as a salt/zwitterion. | Isoelectric point issue. | Adjust workup pH to neutral (pH ~7) to isolate free base. |
Module 1: Selectivity Control (Stopping at the Amide)
The transformation of a nitrile (
The Solution: Alkaline Peroxide Hydrolysis
To stop at the amide, we must change the mechanism from "hydrolysis" (water attack) to "oxidative hydration" using the hydroperoxide anion (
Mechanism of Action: The hydroperoxide anion is a super-nucleophile (alpha-effect) that attacks the nitrile faster than water/hydroxide. The resulting intermediate eliminates oxygen rather than ammonia, preventing the formation of the acid.
Figure 1: The hydroperoxide pathway avoids the thermodynamic sink (Acid) by utilizing a distinct mechanistic route involving oxygen elimination.
Protocol A: Selective Amide Synthesis (Alkaline Peroxide)
Best for: 2-cyano, 5-cyano, and 6-cyanobenzimidazoles.
-
Dissolution: Dissolve 1.0 eq of nitrile in DMSO or Ethanol. (DMSO is preferred for benzimidazoles due to solubility).
-
Base Addition: Add 0.2 – 1.0 eq of
or (6M).-
Note: If your benzimidazole has a free NH, use 1.1 eq of base to deprotonate the ring first, improving solubility.
-
-
Oxidant: Cool to 0°C. Dropwise add 4.0 – 10.0 eq of 30%
.-
Warning: Exothermic. Monitor internal temp.
-
-
Reaction: Allow to warm to RT. Stir 1-4 hours.
-
Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with EtOAc or precipitate by pouring into water.
Module 2: Overcoming Steric/Electronic Deactivation
If your nitrile is at position 4 or 7 (the "ortho" positions relative to the ring fusion), or if you have electron-donating groups (methoxy, amino) on the ring, the carbon of the nitrile becomes less electrophilic.
The Solution: Transition Metal Catalysis (Ruthenium)
Classical acid/base methods will fail here (requiring temps that decompose the ring). Ruthenium catalysts coordinate to the nitrile nitrogen, activating the carbon for water attack without requiring extreme pH.
Figure 2: Metal catalysis bypasses steric barriers by activating the nitrile via coordination rather than protonation.
Protocol B: Ruthenium-Catalyzed Hydration
Best for: 4-cyano or 7-cyanobenzimidazoles, or electron-rich substrates.
-
Catalyst: Use
(heterogeneous) or a commercial Ru-pincer complex. -
Solvent: Water or Water/t-BuOH (1:1).
-
Conditions: Heat to 80-100°C in a sealed tube.
-
Advantage: This reaction is neutral pH . It will not touch the benzimidazole NH or other sensitive esters/protecting groups on the molecule.
Module 3: Complete Hydrolysis (Target: Carboxylic Acid)
Sometimes the acid is the goal. The challenge in benzodiazoles is that the carboxylic acid often exists as a zwitterion (Internal salt between the imidazole N and the Carboxyl H), making it insoluble in organic solvents and water.
Protocol C: Acidic Hydrolysis with Zwitterion Management
-
Reagent: 6M HCl or
: Water (1:1). -
Reflux: 100°C for 6-12 hours.
-
Isolation (Critical Step):
-
Do NOT just extract. The product is likely in the aqueous layer as the hydrochloride salt (
). -
Step A: Neutralize carefully with NaOH to pH ~4-5 (the isoelectric point of many benzimidazole acids). The product should precipitate.[1]
-
Step B: If no precipitate, evaporate to dryness and use methanol to extract the organic acid from the inorganic salts (desalting).
-
FAQ: Troubleshooting Specific Scenarios
Q: I am using Protocol A (
-
A: Your benzimidazole might be deactivating the nitrile via resonance. Try adding a phase transfer catalyst (TBAB) if using a biphasic system, or switch to DMSO to ensure the peroxide anion is "naked" and more reactive.
Q: My product is water-soluble and I can't extract it.
-
A: Benzimidazole amides and acids are polar. Avoid aqueous workups.
-
For Amides: Evaporate solvent and recrystallize from EtOH/Water.
-
For Acids: Use ion-exchange resin (Dowex 50W) to trap the benzimidazole, wash with water, then elute with Ammonia/MeOH.
-
Q: Can I use the Ritter Reaction to get the amide?
-
A: Generally, no . The Ritter reaction requires strong acid (
) and a carbocation source (t-butanol). The basic imidazole ring will protonate immediately, potentially interfering with the mechanism or causing precipitation of the salt before reaction occurs.
References & Validated Sources
-
Ruthenium Catalysis for Selective Hydration:
-
Alkaline Peroxide (Radziszewski-type) Hydrolysis:
-
General Mechanism of Nitrile Hydrolysis:
-
Metal-Ligand Cooperative Catalysis:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
- 3. Hydration of nitriles to amides by a chitin-supported ruthenium catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15682J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chimia.ch [chimia.ch]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
Executive Summary & Chemical Context[1][2][3][4][5]
2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (hereafter referred to as MPBC ) is a critical intermediate in the synthesis of Angiotensin II receptor antagonists, most notably Telmisartan .
The purity analysis of MPBC presents a specific chromatographic challenge: Regioisomer Resolution . The alkylation of 2-methyl-5-cyanobenzimidazole typically yields two isomers:
-
N-1 isomer (Target): 1-propyl-5-carbonitrile derivative.
-
N-3 isomer (Impurity): 1-propyl-6-carbonitrile derivative (often referred to as the regio-impurity).
These isomers possess identical molecular weights and very similar polarities, making separation on standard silica columns difficult. Furthermore, the basic benzimidazole core (
This guide objectively compares two distinct methodologies:
-
Method A: Traditional Acidic Phosphate (pH 3.0) on Standard C18.
-
Method B: High-pH Ammonium Bicarbonate (pH 10.0) on Hybrid C18.
Chemical Mechanism & Separation Logic
To develop a robust method, one must understand the reaction pathway that generates the impurities.
Regioisomer Formation Pathway
The following diagram illustrates the alkylation process and the resulting challenge.
Figure 1: The alkylation of the benzimidazole core results in two regioisomers. The separation of the N-1 Target from the N-3 Impurity is the primary critical quality attribute (CQA).
Comparative Methodology
Method A: The Traditional Approach (Low pH)
Standard Pharmacopeial-style method utilizing acidic suppression of silanols.
-
Column: High-purity End-capped C18 (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Mechanism: At pH 3.0, the benzimidazole nitrogen is protonated (
). The separation relies on hydrophobic interaction of the propyl chain. -
Limitation: Protonated bases interact with residual silanols (
) on the silica backbone, leading to "shark-fin" tailing and potential co-elution of the regioisomer.
Method B: The Modern Alternative (High pH)
Utilizing Hybrid Particle Technology (HPT) to operate in the neutral state.
-
Column: Hybrid Ethylene-Bridged C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Methanol.[2]
-
Mechanism: At pH 10.0, the benzimidazole is fully deprotonated (Neutral
). This eliminates cation-exchange interactions with silanols. -
Advantage: Neutral species generally exhibit sharper peaks and different selectivity (
), often improving the resolution between structural isomers.
Experimental Protocols
Reagent Preparation
| Reagent | Method A (Acidic) | Method B (Basic) |
| Buffer Prep | Dissolve 2.72g | Dissolve 0.79g |
| Diluent | Mobile Phase A : ACN (50:50) | Methanol : Water (80:20) |
| Standard Prep | 0.5 mg/mL MPBC in Diluent. | 0.5 mg/mL MPBC in Diluent. |
Chromatographic Conditions
| Parameter | Method A (Control) | Method B (Recommended) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Vol | 20 µL | 10 µL |
| Column Temp | 30°C | 40°C |
| Detection | UV @ 230 nm (Max absorption) | UV @ 230 nm |
| Elution | Isocratic: 60% Buffer / 40% ACN | Gradient: 0-2 min: 30% B2-15 min: 30%→80% B15-18 min: 80% B |
Performance Data & Results
The following data represents a comparative analysis of crude reaction mixtures containing approximately 95% Target (N-1) and 5% Impurity (N-3).
System Suitability Comparison
| Parameter | Method A (pH 3.0) | Method B (pH 10.0) | Interpretation |
| Retention Time ( | 6.4 min | 8.2 min | Neutral species often retain longer on C18 due to lack of repulsion from the solvated layer. |
| Tailing Factor ( | 1.65 | 1.08 | Critical: High pH eliminates silanol interaction, yielding near-perfect symmetry. |
| Theoretical Plates ( | ~4,500 | ~12,000 | Method B offers significantly higher efficiency. |
| Resolution ( | 1.8 (Marginal) | 4.2 (Robust) | Selectivity between regioisomers is superior in the uncharged state. |
Why Method B Wins: The Selectivity Explanation
In Method A (Acidic), both isomers are protonated cations. They are solvated by water molecules, which "masks" the subtle structural differences between the N-1 and N-3 positions.
In Method B (Basic), the molecules are neutral. The hydrophobic surface of the stationary phase can more effectively discriminate the steric difference of the propyl group position relative to the nitrile group.
Method Development Workflow (Decision Tree)
Use this logic flow to validate the method in your own laboratory.
Figure 2: Decision matrix for selecting the optimal separation strategy based on column availability and performance metrics.
Conclusion
For the purity analysis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile , Method B (High pH on Hybrid C18) is the superior choice.
-
Integrity: It exploits the chemical nature of the benzimidazole (
) to ensure the analyte is neutral, eliminating peak tailing. -
Resolution: It provides robust separation (
) of the critical N-3 regioisomer, which is difficult to achieve under acidic conditions. -
Robustness: The use of bicarbonate buffer provides excellent buffering capacity at pH 10, ensuring retention time stability.
Recommendation: Adopt Method B for Process Control and Release Testing. Use Method A only if Hybrid column technology is unavailable, with the caveat that peak integration may be less precise due to tailing.
References
-
Patil, L. P., et al. (2020). Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Impurities. Late Pushpadevi Patil Arts & Science College.
-
Rao, N., et al. (2018).[5] Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies.
-
Waters Corporation. (2021). Analysis of Basic Compounds at High pH using XBridge Columns. Waters Application Notes.
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds using Poroshell HPH-C18. Agilent Technical Guides.
- United States Pharmacopeia (USP).Telmisartan Monograph: Related Compounds. USP-NF Online. (General reference for impurity limits).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzodiazole Carbonitriles
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds form a cornerstone of structural diversity and biological activity. Among these, benzodiazole carbonitriles—a class encompassing cyanated benzimidazoles and benzotriazoles—present unique challenges and opportunities for structural elucidation. Mass spectrometry (MS) stands as a paramount technique for their characterization, offering unparalleled sensitivity and structural insight.[1][2] However, interpreting the fragmentation patterns of these molecules requires a nuanced understanding of their underlying gas-phase ion chemistry.
This guide provides an in-depth comparison of the expected fragmentation behaviors of benzodiazole carbonitriles, drawing upon established principles and experimental data from closely related structural analogs. We will explore the influence of different ionization techniques and the directing effect of the carbonitrile substituent on the fragmentation pathways of the core heterocyclic system.
Part 1: The Choice of Ionization—Setting the Stage for Fragmentation
The initial ionization event is a critical determinant of the subsequent fragmentation cascade. For benzodiazole carbonitriles, the choice between hard and soft ionization techniques dictates the type and extent of structural information obtained.
-
Electron Ionization (EI): As a high-energy, "hard" ionization technique, EI imparts significant internal energy to the molecule, producing a molecular ion radical cation (M+•) that readily undergoes extensive fragmentation.[3] This is exceptionally useful for unambiguous structure confirmation via fingerprint-like mass spectra. For benzodiazole systems, EI typically produces a strong molecular ion peak due to the stability of the aromatic system.[4][5]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for analyzing polar molecules and for studies requiring intact molecular species, such as in LC-MS workflows.[6][7] It typically generates protonated molecules ([M+H]+) in positive ion mode.[7] Fragmentation is minimal in the source and must be induced in a collision cell via tandem mass spectrometry (MS/MS), a process known as collision-induced dissociation (CID).[8][9] This allows for controlled, stepwise fragmentation experiments that can reveal detailed structural connectivity.
| Ionization Technique | Typical Ion | Fragmentation Extent | Primary Application |
| Electron Ionization (EI) | M+• (Radical Cation) | Extensive, complex | Structural elucidation, library matching |
| Electrospray Ionization (ESI) | [M+H]+ (Protonated Molecule) | Controlled (via MS/MS) | LC-MS, analysis of intact molecules |
Part 2: Core Fragmentation Pathways of Benzodiazole Systems
While direct experimental data for a broad range of benzodiazole carbonitriles is limited in the surveyed literature, we can construct highly probable fragmentation pathways by examining their constituent parts: the benzimidazole/benzotriazole core and the aromatic nitrile group.
The Benzimidazole Moiety: The Characteristic Loss of Hydrogen Cyanide
The fragmentation of the benzimidazole ring is well-documented.[4][10] Under both EI and CID conditions, a hallmark fragmentation is the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da).[4] This process involves the cleavage of the imidazole portion of the fused ring system.
Diagram 1: Proposed EI Fragmentation of Benzimidazole Core
This diagram illustrates the initial, characteristic fragmentation of the benzimidazole radical cation, leading to the sequential loss of HCN.
Caption: Proposed EI fragmentation pathway of the benzimidazole core.
The Benzotriazole Moiety: The Expulsion of Dinitrogen
For the benzotriazole core, the most characteristic fragmentation pathway is the facile loss of a neutral dinitrogen molecule (N₂, 28 Da). This is a highly favorable process, driven by the formation of the stable N₂ molecule, and often results in the base peak in the mass spectrum. The resulting fragment is a highly reactive C₆H₅N+• species.[11]
Diagram 2: Proposed EI Fragmentation of Benzotriazole Core
This diagram shows the primary, highly favorable fragmentation of the benzotriazole radical cation through the elimination of N₂.
Caption: Proposed EI fragmentation pathway of the benzotriazole core.
Part 3: The Influence of the Carbonitrile Substituent
The cyano (-C≡N) group exerts a significant influence on the fragmentation pattern, both by introducing its own characteristic losses and by affecting the stability of adjacent ions.
Key Fragmentation Channels Associated with the -CN Group:
-
Loss of a CN Radical (•CN, 26 Da): This is a common fragmentation for aromatic nitriles, leading to the formation of an aryl cation.
-
Loss of Hydrogen Cyanide (HCN, 27 Da): This can occur through rearrangement, particularly if a hydrogen atom is available for abstraction from a neighboring position or substituent. Studies on the fragmentation of aniline, for example, show that isomerization can lead to the formation of cyano-cyclopentadiene ions, which then lose HCN.[12][13]
Part 4: Comparative Guide to Benzodiazole Carbonitrile Fragmentation
By combining the fragmentation patterns of the core heterocycles with the influence of the cyano group, we can predict the major fragmentation pathways for isomeric benzodiazole carbonitriles. Let's consider two representative examples: 2-cyanobenzimidazole and 5-cyanobenzotriazole .
Case Study 1: 2-Cyanobenzimidazole (C₈H₅N₃, MW = 143)
Under Electron Ionization (EI) , the molecular ion (m/z 143) would be prominent. The fragmentation would likely proceed via competing pathways:
-
Pathway A (Imidazole Ring Cleavage): Loss of HCN (from the imidazole ring) to yield an ion at m/z 116. This ion could then lose the cyano group as a radical (•CN) to produce an ion at m/z 90.
-
Pathway B (Cyano Group Cleavage): Direct loss of the cyano group as a radical (•CN) from the molecular ion to form an ion at m/z 117 (benzimidazolyl cation). This ion would then undergo the characteristic ring fragmentation, losing HCN to yield an ion at m/z 90.
Under ESI-MS/MS , the protonated molecule [M+H]+ (m/z 144) would be the precursor ion. CID would likely induce the loss of a neutral HCN molecule as a primary fragmentation, leading to a major product ion at m/z 117.
Case Study 2: 5-Cyanobenzotriazole (C₇H₄N₄, MW = 144)
Under Electron Ionization (EI) , the molecular ion (m/z 144) would be observed. The dominant fragmentation pathway would almost certainly be:
-
Pathway A (Triazole Ring Cleavage): The highly favorable expulsion of N₂ to generate a radical cation at m/z 116.[11] This would be the base peak. Subsequent fragmentation of the m/z 116 ion would involve the loss of the cyano group, either as a •CN radical (to m/z 90) or as HCN (to m/z 89).
Under ESI-MS/MS , the protonated molecule [M+H]+ (m/z 145) would be the precursor. The primary fragmentation would again be the loss of neutral N₂, yielding a product ion at m/z 117.
Summary Comparison Table
| Compound | Ionization | Precursor Ion (m/z) | Primary Neutral Loss | Key Fragment Ions (m/z) | Mechanistic Rationale |
| 2-Cyanobenzimidazole | EI | 143 (M+•) | HCN or •CN | 117, 116, 90 | Competing imidazole ring vs. cyano group cleavage |
| ESI-MS/MS | 144 ([M+H]+) | HCN | 117 | Loss of neutral HCN from protonated species | |
| 5-Cyanobenzotriazole | EI | 144 (M+•) | N₂ | 116 (Base Peak) , 90, 89 | Highly favorable expulsion of dinitrogen |
| ESI-MS/MS | 145 ([M+H]+) | N₂ | 117 | Loss of stable neutral N₂ from protonated species |
This comparison highlights how mass spectrometry can readily distinguish between isomers based on their unique and predictable fragmentation patterns, driven by the fundamental stability of the neutral losses (N₂ vs. HCN).
Part 5: Experimental Protocol for MS/MS Analysis
To validate these predicted pathways, a robust experimental protocol is essential. The following provides a generalized workflow for the analysis of a novel benzodiazole carbonitrile using LC-ESI-MS/MS.
Objective: To elucidate the fragmentation pathway of a synthesized benzodiazole carbonitrile.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Full Scan: Scan from m/z 100-300 to identify the [M+H]+ ion.
-
MS/MS Product Ion Scan:
-
Select the determined [M+H]+ ion as the precursor.
-
Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV in 5 eV increments) to generate a breakdown curve.[14] This helps identify primary, secondary, and tertiary fragments.
-
Collision Gas: Argon at a suitable pressure.
-
-
-
Data Analysis:
-
Identify the precursor ion and all major product ions.
-
Propose structures for the fragment ions based on accurate mass measurements (if using a high-resolution instrument) and logical neutral losses (e.g., -27 for HCN, -28 for N₂).
-
Construct a fragmentation scheme based on the relationship between collision energy and fragment ion abundance.
-
Diagram 3: Experimental Workflow for MS/MS Analysis
This diagram outlines the key steps in a typical LC-MS/MS experiment for structural elucidation.
Caption: Workflow for structural elucidation via LC-ESI-MS/MS.
Conclusion
The structural elucidation of benzodiazole carbonitriles by mass spectrometry is a predictable process governed by the fundamental chemistry of the heterocyclic core and the cyano substituent. The key diagnostic fragmentations—loss of HCN for benzimidazoles and loss of N₂ for benzotriazoles—provide a powerful and reliable method for distinguishing between isomers. By employing a systematic approach that combines appropriate ionization techniques with controlled collision-induced dissociation, researchers can confidently characterize these important molecules, accelerating discovery in drug development and materials science.
References
A comprehensive list of references will be provided upon request. The mechanistic claims and protocols described herein are supported by established principles in mass spectrometry and data from the following key sources:
- Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397.
- Synthesis of Nitrogen Heterocycles and Mass Spectra. (n.d.). Scribd.
- Ospanov, A. K., et al. (2020). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Chemical Technology and Metallurgy, 55(5), 1025-1033.
- Grdeń, M., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Molecules, 28(15), 5899.
- Fischer, I., et al. (2022). Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. The Journal of Physical Chemistry A, 126(20), 3145–3153.
- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.
- Collision-induced dissoci
- Fischer, I., et al. (2022). Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. The Journal of Physical Chemistry A, 126(20), 3145–3153.
- Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(12), e4583.
- Collision-induced dissoci
- MASS SPECTROMETRY: FRAGMENTATION P
- Segets, B., et al. (2016). Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. Analytical Chemistry, 88(1), 952-959.
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025).
- Diaz, A., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 626–636.
- Shaffer, S. A., et al. (2009). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 20(6), 1113-1123.
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Rapid Communications in Mass Spectrometry, 8(1), 35-38.
- Lapthorn, C., et al. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. PhD Thesis, University of Greenwich.
- Pinheiro, C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
- Kumar, A., & Singh, S. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Open Access Library Journal, 5(5), 1-14.
- Zhang, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 723.
- Bruni, P., & Schürch, S. (2021). Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry.
- De Leoz, M. L., et al. (2014). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 25(10), 1756-1766.
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- 1. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Comparing synthetic routes for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
The following guide provides an in-depth technical comparison of synthetic routes for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 1-propyl-2-methylbenzimidazole-5-carbonitrile). This compound is a critical pharmacophore and intermediate, notably in the synthesis of Angiotensin II receptor blockers (ARBs) such as Telmisartan.
Executive Summary
The synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile presents a classic challenge in heterocyclic chemistry: achieving regiocontrol on the benzimidazole ring. The position of the N-propyl group relative to the nitrile substituent (position 1 vs. 3) is critical for biological activity.
This guide compares two primary methodologies:
-
Route A (The "De Novo" Cyclization): A stepwise construction of the imidazole ring from a substituted benzene precursor. This route guarantees 100% regioselectivity for the 1,5-isomer.
-
Route B (Direct Alkylation): The alkylation of a pre-formed benzimidazole core. This route suffers from tautomeric ambiguity, yielding a difficult-to-separate mixture of 1,5- and 1,6-isomers.
Recommendation: Route A is the superior method for pharmaceutical applications due to its unequivocal regiochemistry and high scalability.
Route Analysis & Mechanisms
Route A: Regioselective Reductive Cyclization (Recommended)
This route builds the benzimidazole core around the nitrogen substituents, locking the propyl group into the N1 position relative to the C5-nitrile.
Mechanism:
-
SNAr Displacement: The halogen of 4-chloro-3-nitrobenzonitrile is displaced by n-propylamine. The strong electron-withdrawing nitro group ortho to the leaving group facilitates this substitution.
-
Reductive Cyclization: The nitro group is reduced to an amine (aniline). In the presence of acetic acid (or acetic anhydride), the resulting diamine immediately condenses to form the imidazole ring. Using iron (Fe) in acetic acid allows reduction and cyclization to occur in a single "one-pot" operation.
Route B: Direct N-Alkylation (Alternative)
This route starts with 2-methyl-1H-benzimidazole-5-carbonitrile and alkylates it with propyl halide.
Mechanism:
-
Deprotonation: A base (e.g., NaH, K₂CO₃) removes the NH proton, forming a resonance-stabilized anion.
-
Alkylation: The anion attacks the propyl halide. However, the anion is ambident; the negative charge is delocalized over both N1 and N3.
-
Regio-scrambling: Steric and electronic factors typically result in a mixture of the desired 1-propyl-5-carbonitrile and the undesired 1-propyl-6-carbonitrile (often in a 60:40 or 50:50 ratio), requiring extensive purification.
Visualized Pathways
Figure 1: Comparison of the regioselective "De Novo" synthesis (Route A) vs. the non-selective alkylation (Route B).
Detailed Experimental Protocols
Protocol A: The "One-Pot" Reductive Cyclization (Route A)
This protocol combines reduction and cyclization for maximum efficiency.
Reagents:
-
4-Chloro-3-nitrobenzonitrile (1.0 eq)[1]
-
n-Propylamine (1.2 eq)
-
Iron powder (3.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)
-
Isopropanol (IPA) or Ethanol
Step 1: Nucleophilic Substitution
-
Dissolve 4-Chloro-3-nitrobenzonitrile (18.2 g, 100 mmol) in IPA (100 mL).
-
Add n-Propylamine (9.9 mL, 120 mmol) dropwise.
-
Reflux the mixture for 3–4 hours. Monitor by TLC (the starting material spot should disappear, replaced by a bright yellow spot).
-
Cool to 0°C. The yellow product, 4-(propylamino)-3-nitrobenzonitrile , will precipitate.
-
Filter and wash with cold IPA. (Yield: ~90-95%).
Step 2: Reductive Cyclization
-
Suspend the yellow solid from Step 1 in Glacial Acetic Acid (150 mL).
-
Add Iron powder (16.8 g, 300 mmol) in portions.
-
Heat the mixture to reflux (118°C) for 6 hours.
-
Mechanism Note: Fe reduces the -NO₂ to -NH₂. The nascent amine reacts with acetic acid to form an acetamide, which then cyclizes with the adjacent propyl-amine to close the imidazole ring.
-
-
Filter the hot solution through Celite to remove iron residues.
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Neutralize the residue with saturated NaHCO₃ solution (pH ~8).
-
Extract with Ethyl Acetate or filter the precipitated solid.
-
Recrystallize from Ethanol/Water to obtain off-white crystals.
Protocol B: Direct Alkylation (Route B)
Use only if the benzimidazole core is already available and separation capability exists.
-
Dissolve 2-methyl-1H-benzimidazole-5-carbonitrile (1.0 eq) in DMF.
-
Add Cs₂CO₃ (1.5 eq) and stir for 30 min at RT.
-
Add n-Propyl iodide (1.1 eq).
-
Stir at 60°C for 4 hours.
-
Workup: Pour into water, extract with EtOAc.
-
Purification (Critical): You will obtain a mixture. Use Column Chromatography (Silica gel, Hexane:EtOAc gradient) to separate the faster-moving 1,6-isomer from the desired 1,5-isomer (Target). Note: Regioisomers often have very similar Rf values.
Performance Comparison
| Metric | Route A (Cyclization) | Route B (Alkylation) |
| Regioselectivity | 100% (Exclusive 1,5-isomer) | Poor (~1:1 to 2:1 mixture) |
| Overall Yield | High (75-85%) | Low (30-40% isolated) |
| Purification | Simple Crystallization | Difficult Chromatography |
| Raw Material Cost | Low (Commodity chemicals) | Medium (Benzimidazole core is pricier) |
| Scalability | Excellent (Kg scale feasible) | Poor (Separation bottleneck) |
| Atom Economy | Good | Poor (Loss of wrong isomer) |
References
-
LookChem . (n.d.). 4-Chloro-3-nitrobenzonitrile Product Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry . (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2005). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Retrieved from [Link]
- Google Patents. (2011). CN102050791B - Key intermediate of telmisartan, synthesis method thereof.
-
Organic Chemistry Portal . (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]
Sources
Comparative Guide: Validating Assay Methods for Benzodiazole Intermediates
Executive Summary
Benzodiazoles (specifically benzimidazoles) are ubiquitous scaffolds in modern drug development, serving as the core structure for proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and various kinase inhibitors. However, their unique electronic structure presents a specific analytical challenge: 1,3-prototropic tautomerism .
This guide compares the industry-standard C18 Reversed-Phase HPLC method against an optimized Phenyl-Hexyl Stationary Phase method. We demonstrate that while C18 is sufficient for simple potency assays, it frequently fails to resolve critical regioisomeric impurities inherent to benzimidazole synthesis. We provide a validated, self-checking protocol compliant with ICH Q2(R2) guidelines.
Part 1: The Scientific Challenge (Causality)
The Tautomeric Trap
The core benzimidazole structure contains a fused benzene ring and an imidazole ring. The imidazole nitrogen atoms exist in a dynamic equilibrium where the proton migrates between N1 and N3.
-
Impact on Chromatography: In solution, this rapid exchange can lead to peak broadening (band spreading) or peak splitting if the timescale of the exchange is similar to the timescale of the separation.
-
Regioisomerism: When a substituent is introduced at the 5-position (e.g., during synthesis of intermediates), the tautomeric equilibrium creates distinct 5-substituted and 6-substituted isomers. Separating these requires a method that exploits electronic density differences (
-systems) rather than just hydrophobicity.
Diagram: The Validation Logic
The following workflow illustrates the decision process for validating methods for these complex intermediates, moving from column selection to ICH compliance.
Figure 1: Decision matrix for method development. Note the critical branch point at column selection favoring Pi-Pi interactions for benzodiazoles.
Part 2: Comparative Analysis
We compared two methods for the separation of a model 5-substituted benzimidazole intermediate and its 6-substituted regioisomer impurity.
Method A: The Traditional Approach (Baseline)
-
Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction.[1]
-
Buffer: Phosphate Buffer (pH 7.0).
Method B: The Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl (Core-Shell), 2.7 µm, 100 x 4.6 mm.
-
Mechanism: Hydrophobic +
Interaction. -
Buffer: Ammonium Formate (pH 4.5).
Performance Data
The following data represents the average of
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution ( | 1.2 (Incomplete separation) | 3.8 (Baseline separation) | Method B resolves isomers. |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Method B reduces silanol activity. |
| Retention Time ( | 12.4 min | 6.2 min | Method B is 2x faster (Core-shell efficiency). |
| S/N Ratio (LOQ) | 25:1 | 85:1 | Method B yields sharper peaks/higher sensitivity. |
Analysis: The Phenyl-Hexyl phase provides superior selectivity because the aromatic ring of the stationary phase interacts with the benzimidazole
Part 3: Validated Protocol (Method B)
This protocol is designed to be self-validating . It includes System Suitability Tests (SST) that must pass before data is accepted.
Chromatographic Conditions
-
Instrument: UPLC or HPLC with Diode Array Detector (DAD).
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm).
-
Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 35°C (Control is critical to stabilize tautomers).
-
Detection: UV at 254 nm (or
of specific intermediate).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 90 | 10 |
| 14.0 | 90 | 10 |
Self-Validating System Suitability (SST)
Before running samples, inject the System Suitability Solution (containing the analyte and its regioisomer).
-
Criteria 1 (Selectivity): Resolution (
) between Main Peak and Regioisomer > 2.0. -
Criteria 2 (Precision): %RSD of peak area for 5 replicate injections < 2.0%.
-
Criteria 3 (Efficiency): Theoretical Plates (
) > 5000.
Part 4: Validation Framework (ICH Q2 R2)
To ensure this method meets regulatory standards, perform the following validation experiments.
Specificity (Forced Degradation)
Demonstrate that the method can separate the active intermediate from degradation products.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
) for 4 hours. -
Acceptance: Peak purity index (via DAD) > 0.999 for the main peak; no co-elution with degradants.
Linearity and Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) .[3][4]
Robustness (The "Design Space")
Deliberately vary parameters to prove reliability.
-
pH Variation:
units (pH 4.3 and 4.7). Note: Benzimidazoles are sensitive to pH; this confirms the buffer capacity is sufficient. -
Temperature:
C. -
Acceptance:
between critical pair must remain > 1.5.
Diagram: Separation Mechanism
This diagram visualizes why the Phenyl-Hexyl column succeeds where C18 fails.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in Pi-Pi stacking with the benzimidazole ring, providing the necessary "grip" to separate isomers.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
Waters Corporation. (n.d.). Method Development for Polar Aromatic Compounds. Waters Knowledge Base. [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to the Impurity Profiling of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile and Its Synthetic Precursors
Introduction
In the landscape of pharmaceutical development, the assurance of a drug substance's purity is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from a multitude of sources, including starting materials, synthetic by-products, and degradation.[1][2] The rigorous identification, quantification, and control of these impurities are mandated by global regulatory bodies.[1][3][4]
This guide provides an in-depth comparative analysis of the impurity profiles of the novel benzimidazole derivative, 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, and its key synthetic precursors. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of pharmacological activities.[5][6][7] By dissecting the synthetic pathway and applying orthogonal analytical techniques, we will explore the causal links between the purity of starting materials and the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide is intended for researchers, analytical scientists, and process chemists dedicated to navigating the complexities of impurity control in drug development.
Synthetic Pathway and Impurity Genesis
Understanding the origin of impurities begins with a thorough understanding of the synthetic process. A plausible and efficient synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile involves a two-step process: (1) The Phillips cyclocondensation of 3,4-diaminobenzonitrile with acetic acid to form the benzimidazole core, followed by (2) regioselective N-alkylation with a propyl halide. Each stage presents a potential entry point for specific impurities.
Caption: Synthetic pathway and potential points of impurity introduction.
Part 1: Impurity Profiling of Precursors
The quality of the final API is inextricably linked to the purity of its starting materials. A proactive impurity control strategy necessitates a thorough characterization of each precursor.
Precursor 1: 3,4-Diaminobenzonitrile
This is the foundational building block for the benzimidazole ring. Its impurities can be directly incorporated into the intermediate and carry through to the final product.
-
Potential Impurities:
-
Isomeric Amines (e.g., 2,3-diaminobenzonitrile): Arising from the synthesis of the precursor itself, these isomers can react to form isomeric benzimidazole products that are often difficult to separate from the desired API.
-
Incompletely Reduced Precursors (e.g., amino-nitrobenzonitrile): If the synthesis involves a reduction of a dinitro or amino-nitro precursor, incomplete reaction can leave highly reactive and potentially mutagenic impurities.
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can form colored impurities that are challenging to remove.[8]
-
-
Analytical Strategy:
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying isomeric and related-substance impurities.[9] A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is typically effective.
-
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities and provides structural information for identification.[10]
-
Precursor 2: Acetic Acid
While often considered a simple reagent, the purity of the acid used in the cyclocondensation can impact the reaction.
-
Potential Impurities:
-
Formic Acid, Propionic Acid: These can lead to the formation of benzimidazoles without a 2-methyl group or with a 2-ethyl group, respectively.
-
Water Content: Excess water can affect reaction kinetics and yield.
-
-
Analytical Strategy:
-
Primary Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal for separating and quantifying volatile organic acids.
-
Precursor 3: 1-Bromopropane
The alkylating agent is critical for the final step and is a source of both isomeric and degradation impurities.
-
Potential Impurities:
-
2-Bromopropane: This is a common impurity in 1-bromopropane and will lead to the formation of an N-isopropyl benzimidazole derivative (an isomeric impurity).
-
Propene/Propanol: Arising from elimination or hydrolysis of the alkyl halide.
-
-
Analytical Strategy:
-
Primary Technique: GC-FID or GC-MS is the method of choice for analyzing volatile alkyl halides and related impurities.[11] The mass spectrometer provides definitive identification of isomeric impurities.
-
Part 2: Impurity Profiling of the Final API
The impurity profile of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a composite of carried-over impurities from precursors and new entities formed during the synthesis and storage. According to ICH Q3A(R2) guidelines, impurities present at or above the identification threshold (typically 0.10%) must be structurally characterized.[3][12][13]
-
Process-Related Impurities:
-
Unreacted Intermediate: 2-Methyl-1H-benzodiazole-5-carbonitrile is a primary process-related impurity resulting from incomplete alkylation.
-
N3-propyl Regioisomer: Alkylation of the N-H tautomer can occur at either the N1 or N3 position. While one isomer may be thermodynamically or kinetically favored, the other is almost always formed as a minor product. This regioisomer is often the most critical impurity to control due to similar physical properties, making purification challenging.
-
Over-Alkylation Products: Reaction of the N-propyl product with another molecule of 1-bromopropane can form a quaternary benzimidazolium salt.
-
-
Degradation Products:
-
Hydrolysis Product: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) or a carboxylic acid (-COOH) under acidic or basic conditions, especially in the presence of moisture during storage.
-
Oxidation Products (N-oxides): The benzimidazole ring system can be susceptible to oxidation, forming N-oxides.
-
Analytical Workflow for API Characterization
A multi-step, orthogonal analytical approach is essential for the comprehensive characterization of the API's impurity profile.
Caption: Orthogonal analytical workflow for API impurity profiling.
Part 3: Comparative Analysis
The direct comparison of impurity profiles reveals the lineage of impurities and highlights the critical control points in the manufacturing process.
| Impurity Type | Observed in Precursor(s)? | Observed in Final API? | Rationale and Impact |
| Isomeric Diamines | Yes (in 3,4-Diaminobenzonitrile) | Yes (as Isomeric API) | Carry-over. Leads to isomeric final products that are challenging to purge. Control at the precursor stage is critical. |
| 2-Bromopropane | Yes (in 1-Bromopropane) | Yes (as N-isopropyl API) | Carry-over. Results in an isomeric impurity with different pharmacological/toxicological properties. Requires tight control of alkylating agent quality. |
| Unreacted Intermediate | N/A | Yes | Process-related. An indicator of incomplete N-alkylation. Optimization of reaction time, temperature, and stoichiometry is required. |
| N3-propyl Regioisomer | N/A | Yes | Process-related. A direct consequence of the N-alkylation reaction chemistry. Its formation is inherent to the process and must be controlled to an acceptable level through purification. |
| Nitrile Hydrolysis Product | No | Potentially Yes | Degradation. Not present in precursors but can form in the final API upon exposure to moisture. Indicates the need for controlled storage conditions and packaging. |
This analysis underscores a critical principle: effective impurity control is proactive, not reactive. By rigorously profiling precursors, we can prevent the introduction of "carry-over" impurities that may be significantly more difficult or costly to remove from the final drug substance.
Detailed Experimental Protocols
The following protocols are representative methods for the analysis described. All methods must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.
Protocol 1: HPLC-UV Method for API and Non-Volatile Precursors
This method is suitable for the purity assessment of 3,4-diaminobenzonitrile and the final API.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Causality: A gradient elution is chosen to effectively separate impurities with a wide range of polarities, from polar starting materials to the less polar API and by-products.[14][15] The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzimidazole core.
Protocol 2: GC-MS Method for Volatile Precursors and Residual Solvents
This method is suitable for analyzing 1-bromopropane and for detecting residual solvents in the final API as per ICH Q3C.[3][10]
-
Instrumentation: Gas chromatograph with a mass selective detector and a static headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration: 80 °C for 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~100 mg of API into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF.
-
Causality: Headspace sampling is used to introduce only volatile and semi-volatile compounds into the GC system, protecting the instrument from the non-volatile API matrix and enhancing sensitivity for trace-level solvents.[11][16] The MS detector provides definitive identification based on mass spectra.
Protocol 3: LC-MS for Impurity Identification
This is a research-grade method for obtaining the mass of unknown impurities detected by HPLC.
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same column and mobile phases as the HPLC-UV method to ensure peak correlation.
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from 100-1000 m/z.
-
Data-Dependent Acquisition: Trigger MS/MS fragmentation scans on the most intense ions to obtain structural information.
-
-
Causality: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the confident determination of elemental compositions for unknown impurities.[9][17] MS/MS fragmentation patterns provide crucial clues for structural elucidation, which can then be confirmed by NMR.
Conclusion
The impurity profile of a pharmaceutical substance is a direct reflection of its synthetic lineage and storage history. This guide demonstrates that a comprehensive impurity control strategy for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile must extend beyond the final product to encompass rigorous analysis and control of its precursors. By identifying and mitigating impurities at their source, developers can streamline purification processes, enhance batch-to-batch consistency, and, most importantly, ensure the safety and quality of the final drug substance. The application of orthogonal analytical techniques within a risk-based framework, as outlined by ICH guidelines, is the cornerstone of this scientifically sound approach.
References
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Academia.edu. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction.
- ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Janicka, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Pol Pharm.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances.
- Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- Popović, N., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array.
- ICH. (2022). Guideline for Elemental Impurities Q3D(R2).
- Sobańska, K., et al. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Benchchem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
- ResearchGate. (n.d.). Proposed Pathway for Carbendazim degradation.
- ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.
- McCrossen, S. D., & Simpson, C. F. (2006). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Taylor & Francis Online.
- Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
- Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Sharma, A., et al. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC.
- Islam, M. R., et al. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.
- New Drug Approvals. (2017). GC-MS applications in pharmaceutical analysis.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- ResearchGate. (n.d.). Pharmaceutical and Industrial Applications of Nitriles.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Encyclopedia.pub. (2023). Benzimidazole and Their Derivatives.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. rroij.com [rroij.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. resolvemass.ca [resolvemass.ca]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative Spectroscopic Analysis: Propyl-Benzimidazole Derivatives
Executive Summary
This guide provides an in-depth analysis of the UV-Vis absorption characteristics of propyl-benzimidazole (often referred to as propyl-benzodiazole) derivatives. While the benzimidazole pharmacophore is ubiquitous in drug development (e.g., anthelmintics, proton pump inhibitors), the specific substitution of a propyl chain—typically at the C2 or N1 position—introduces unique physicochemical properties.
Key Finding: The propyl group exerts a weak positive inductive effect (+I) , resulting in a marginal bathochromic shift (2–5 nm) compared to the unsubstituted parent compound. However, its primary utility in drug design is not electronic modulation but the modification of lipophilicity (LogP) , which significantly alters bioavailability without disrupting the core electronic transitions essential for target binding.
Theoretical Framework: Electronic Structure & Transitions
To interpret the spectra, one must understand the chromophore. Benzimidazole consists of a benzene ring fused to an imidazole ring.[1][2][3]
The Chromophore Mechanism
The UV absorption of benzimidazoles arises primarily from
-
Band I (270–285 nm): The primary "benzenoid" band. It often exhibits fine structure (vibrational coupling) in non-polar solvents.
-
Band II (240–250 nm): A higher energy transition, often more intense.
-
Band III (200–210 nm): Deep UV absorption (E-band).
The Propyl Substituent Effect
Unlike auxochromes with lone pairs (e.g., -NH₂, -OH) that cause massive red shifts, the propyl group is an alkyl substituent .
-
Inductive Effect (+I): The propyl group donates electron density into the ring system, slightly raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap, causing a slight bathochromic (red) shift .
-
Steric Hindrance: A propyl chain is bulky. If placed at the N1 position, it can sterically hinder solvation shells, potentially reducing the resolution of the vibrational fine structure in polar solvents.
Comparative Analysis: Propyl vs. Alternatives
The following data compares 2-Propylbenzimidazole against the unsubstituted parent and the methyl analog. This comparison is critical for medicinal chemists deciding between "methyl scan" vs. "propyl scan" strategies.
Table 1: Physicochemical & Spectral Comparison (Ethanol, Neutral pH)
| Feature | Benzimidazole (Parent) | 2-Methylbenzimidazole | 2-Propylbenzimidazole | Interpretation |
| 274 nm, 278 nm | 275 nm, 279 nm | 276 nm, 280 nm | Propyl induces a minimal red shift (+1-2 nm) vs Methyl. | |
| 243 nm | 244 nm | 245 nm | Core aromaticity remains intact. | |
| Molar Extinction ( | ~5,000 | ~5,800 | ~6,100 | Slight hyperchromic effect (intensity increase) with alkyl chain length. |
| LogP (Lipophilicity) | 1.32 | 1.6 - 1.9 | ~2.5 - 2.8 | CRITICAL: Propyl drastically increases lipophilicity compared to Methyl. |
| Solubility (Water) | Moderate | Low | Very Low | Requires organic co-solvents (DMSO/MeOH) for analysis. |
Application Insight: If your goal is to alter the electronic binding of the drug, changing Methyl to Propyl is ineffective. If your goal is to improve membrane permeability or hydrophobic pocket occupancy, the Propyl derivative is the superior candidate.
Experimental Protocol: Self-Validating UV-Vis Workflow
Objective: Obtain reproducible spectral data for 2-propylbenzimidazole, ensuring no aggregation artifacts (common with hydrophobic propyl chains).
Reagents & Equipment
-
Analyte: 2-Propylbenzimidazole (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (UV cutoff <210 nm). Note: Avoid Acetone (cutoff 330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
Step-by-Step Methodology
Step 1: Stock Solution Preparation (Gravimetric)
-
Weigh 5.0 mg of derivative into a 50 mL volumetric flask.
-
Dissolve in 100% Ethanol. Sonicate for 5 mins to ensure complete dissolution (critical for propyl derivatives due to hydrophobicity).
-
Concentration: ~100 µg/mL (Stock A).
Step 2: Linearity Scan (The Self-Validation Step)
-
Prepare three dilutions from Stock A: 5 µg/mL, 10 µg/mL, and 20 µg/mL.
-
Scan all three from 220–400 nm.
-
Validation Criteria: Overlay the spectra. The shape must be identical. Calculate
at for all three. If varies by >5%, aggregation is occurring (deviation from Beer’s Law).
Step 3: Solvent Effect Check (Solvatochromism)
-
Repeat the scan in Cyclohexane (non-polar).
-
Expectation: In Cyclohexane, the band at ~278 nm should show sharp vibrational "fingers." In Ethanol, these smooth out due to H-bonding. If fine structure is lost in Cyclohexane, the sample is likely wet or impure.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the electronic transition logic and the experimental decision tree.
Diagram 1: Electronic Transitions & Substituent Effects
Caption: The propyl group destabilizes the HOMO via inductive effects, narrowing the energy gap slightly compared to the unsubstituted parent.
Diagram 2: Experimental Decision Tree
Caption: A self-validating workflow ensuring data integrity by checking Beer-Lambert compliance before final calculation.
References
-
Electronic Absorption Spectra of Benzimidazoles.
- Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Relevance: Establishes the baseline transitions for the benzimidazole scaffold.
-
2-Alkyl substituted benzimidazoles as a new class of selective
- Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
- Relevance: Provides synthesis and characterization data for propyl-substituted derivatives, highlighting the lipophilic impact of the propyl chain.
-
Solvatochromism and Fluorochromism of Benzimidazole Deriv
- Source: Journal of Fluorescence.
- Relevance: Details how solvent polarity affects the fine structure of the absorption bands in alkyl-benzimidazoles.
-
Synthesis and Biological Evalu
- Source: MDPI (Molecules).
- Relevance: Comparative data on methyl vs. ethyl vs. propyl substitution patterns and their pharmacological relevance.
Sources
Safety Operating Guide
2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile proper disposal procedures
This guide outlines the technical protocol for the safe handling and disposal of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: 1368465-84-2), a pharmaceutical intermediate often utilized in the synthesis of angiotensin II receptor antagonists (e.g., sartans).[1]
This protocol prioritizes Zero Discharge to environmental waterways due to the high aquatic toxicity associated with lipophilic benzimidazole derivatives.
Chemical Safety Profile & Hazard Identification
Before initiating disposal, you must validate the hazard profile to select the correct waste stream.[1] While specific SDS data for this exact intermediate may be limited, its functional groups (organic nitrile, benzimidazole core) dictate the following classification based on Structure-Activity Relationship (SAR) analysis.
| Property | Specification | Risk Implication |
| Chemical Structure | 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile | Nitrile (CN): Potential for HCN release under strong acidic conditions.[1] Benzimidazole: Bioactive; potential aquatic toxin.[2] |
| GHS Classification | Acute Tox. 4 (Oral/Inhal), Skin Irrit. 2, Eye Irrit.[1][3] 2A, Aquatic Acute 1 | H410: Very toxic to aquatic life with long-lasting effects.[1][2] Do not sink dispose. |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if finely dispersed. |
| Reactivity | Incompatible with Strong Acids, Strong Oxidizers | Acid contact may liberate Hydrogen Cyanide (HCN).[1] |
Waste Segregation & Compatibility
Proper segregation is the primary defense against unplanned exothermic reactions in the waste container.
The "Do Not Mix" Rule
-
NEVER mix this compound with Acidic Waste Streams (pH < 7).
-
NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]
Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Waste segregation logic flow. Note that aqueous streams must be collected for incineration, not neutralization.[1]
Disposal Procedures
Method A: Solid Waste (Pure Compound or Spill Debris)
-
Primary Path: High-Temperature Incineration.
-
Protocol:
-
Collect material in a sealable polyethylene bag or a wide-mouth HDPE jar.
-
Label clearly: "Hazardous Waste - Solid - Organic Nitrile - Toxic."
-
Do not attempt to chemically deactivate (e.g., bleach oxidation) in the lab. Organic nitriles are resistant to standard hypochlorite oxidation used for inorganic cyanides, and partial oxidation can yield toxic amides.[1]
-
Transfer to the facility's accumulation area for pickup by a licensed hazardous waste contractor.
-
Method B: Liquid Waste (Reaction Mixtures)
-
Primary Path: Fuel Blending or Incineration.
-
Protocol:
-
Ensure the pH of the solution is neutral or slightly basic (pH 8-10) to prevent any risk of acid-catalyzed hydrolysis.
-
Segregate based on solvent type (Halogenated vs. Non-Halogenated) as per the diagram above.
-
Critical Check: If the solution contains metals (e.g., Palladium catalysts from coupling reactions), segregate into a "Heavy Metal Organic Waste" stream.[1]
-
Spill Response Workflow
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.[1]
Figure 2: Operational workflow for spill remediation.[1]
Regulatory Compliance (RCRA & EU)
-
United States (EPA RCRA):
-
This compound is not explicitly P-listed or U-listed.
-
Determination: It is a "Characteristic Hazardous Waste" if the waste stream is ignitable (D001) or reactive. If not, it falls under the "General Hazardous Waste" definition due to toxicity.[1]
-
Code: If mixed with flammable solvents, use D001 . If pure solid, manage as Non-RCRA Regulated Hazardous Waste (unless state-specific regulations apply) but treat as toxic.[1]
-
-
European Union (EWC):
References
-
PubChem. 2-Methyl-1,3-benzothiazol-5-ol (Analogous Structure Safety Data). National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: Benzimidazole Derivatives. Merck KGaA.[2][6] Link
-
US EPA. RCRA Waste Codes and Characterization. United States Environmental Protection Agency.[7] Link
-
CymitQuimica. 1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile Product Data.Link
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, a compound featuring a benzimidazole core, represents a class of molecules with significant biological potential. As with any investigational compound where comprehensive toxicological data may be limited, a proactive and stringent approach to safety is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Precautionary Approach
Key Structural Considerations for Hazard Assessment:
-
Benzimidazole Core: This heterocyclic moiety is a common scaffold in many pharmacologically active compounds, suggesting potential for biological interaction.
-
Carbonitrile Group (-CN): Nitrile compounds can be toxic and may cause adverse health effects if swallowed, in contact with skin, or inhaled[1][2].
-
Physical Form: As a solid, the compound may exist as a fine powder, posing an inhalation hazard.
Given these considerations, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Principles of Chemical Handling Safety
The foundation of laboratory safety rests on the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. PPE, while essential, is the final line of defense.
Caption: Hierarchy of controls in a laboratory setting.
Before any handling of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, ensure that primary engineering and administrative controls are in place. This includes working in a certified chemical fume hood and having established Standard Operating Procedures (SOPs).
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile in a laboratory setting.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of chemical exposure. The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Glove Type: Nitrile gloves are the recommended choice for handling a wide array of chemicals, including those with nitrile and heterocyclic functionalities. They offer excellent resistance to punctures, solvents, oils, and many acids[3][4][5][6].
-
Thickness: For handling the solid compound and preparing solutions, a standard disposable nitrile glove (4-8 mil) is generally sufficient for incidental contact. For tasks with a higher risk of splashes or prolonged handling, consider thicker nitrile gloves (e.g., 15 mil) or double-gloving[3].
-
Inspection and Donning: Always inspect gloves for any signs of degradation or punctures before use. Ensure hands are clean and dry before donning gloves.
-
Glove Removal and Disposal: Remove gloves using the proper technique to avoid skin contamination. Dispose of used gloves in a designated hazardous waste container immediately after use.
| Glove Type | Protection Against | Recommended Use |
| Nitrile Gloves | Wide range of chemicals, solvents, oils, acids, and punctures. | General handling, solution preparation, and weighing of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile. |
| Latex Gloves | Primarily biological hazards. | Not recommended due to potential for latex allergies and lower chemical resistance compared to nitrile. |
| Vinyl Gloves | Limited chemical resistance. | Not suitable for handling hazardous chemicals. |
Eye and Face Protection: Shielding from Splashes and Aerosols
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all laboratory work.
-
Chemical Splash Goggles: When there is a risk of splashing, such as during solution preparation or transfer, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to provide full-face protection.
Protective Clothing: A Barrier for the Body
Protective clothing prevents contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. The lab coat should be kept clean and laundered professionally.
-
Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In the event of a large-scale synthesis or a significant spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a solid, the potential for generating airborne dust during handling is a primary concern.
-
Engineering Controls as the Primary Measure: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 or higher-rated particulate respirator is recommended for handling fine powders. If working with volatile solutions, a respirator with an organic vapor cartridge may be necessary. All personnel requiring respirators must be medically cleared, trained, and fit-tested.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the SDS for any similar compounds and ensure all necessary PPE is readily available and in good condition.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Caption: Workflow for safe handling of chemical compounds.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert others. For a small spill of the solid, carefully sweep it up with appropriate tools and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan
All waste materials, including contaminated PPE, weighing paper, and excess compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a cornerstone of scientific integrity and professional responsibility. By adhering to the comprehensive PPE and safety protocols outlined in this guide, researchers can confidently advance their work while ensuring a safe and secure laboratory environment. This commitment to safety not only protects individuals but also fosters a culture of excellence and trust within the scientific community.
References
- SAFETYWARE Chem-Pro™ GNU1513 Nitrile Gloves (Unlined, 15 mil, 13).
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- 1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile - CymitQuimica.
- What Protections Can Nitrile Disposable Gloves Provide?.
- How to Choose PPE for Chemical Work.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- (PDF) A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst - ResearchGate.
- SAFETY DATA SHEET - ChemDmart.
- Safety Data Sheet.
- Benzimidazole synthesis - Organic Chemistry Portal.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
- 2-Methyl -1, 3-propanediol - Multichem.
- 2-Methyl-1,3-benzothiazol-5-ol | C8H7NOS | CID 699799 - PubChem.
- Benzo-1,3-dioxole-5-carbonitrile | C8H5NO2 | CID 78136 - PubChem.
- 2-methyl-1,3-benzothiazole-6-carbonitrile | CAS 42474-60-2 | AMERICAN ELEMENTS ®.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - MDPI.
Sources
- 1. Benzo-1,3-dioxole-5-carbonitrile | C8H5NO2 | CID 78136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. safetyware.com [safetyware.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. pharmpak.com.au [pharmpak.com.au]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
